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  • Product: N-[2-(2-hydroxyethoxy)ethyl]acetamide
  • CAS: 118974-46-2

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Efficacy of N-[2-(2-hydroxyethoxy)ethyl]acetamide: A Comprehensive Technical Guide

As the demand for high-performance, non-tacky humectants in dermatological and cosmetic formulations accelerates, N-[2-(2-hydroxyethoxy)ethyl]acetamide (INCI: Acetamidoethoxyethanol) has emerged as a revolutionary active...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance, non-tacky humectants in dermatological and cosmetic formulations accelerates, N-[2-(2-hydroxyethoxy)ethyl]acetamide (INCI: Acetamidoethoxyethanol) has emerged as a revolutionary active ingredient. Commercially recognized under trade names such as ElfaMoist® AC, this synthetic molecule was engineered to overcome the sensory and kinetic limitations of traditional polyols like glycerin[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical identity, synthetic pathways, mechanistic action, and empirical validation protocols of this compound, providing drug development professionals and formulation scientists with a rigorous, self-validating framework for its application.

Chemical and Physical Profiling

Understanding the physicochemical behavior of N-[2-(2-hydroxyethoxy)ethyl]acetamide begins with its molecular topology. The molecule is an acetylated derivative of diglycolamine. The presence of an acetamido group alongside an ether linkage and a terminal hydroxyl group grants it unique amphiphilic characteristics, allowing it to act as both a potent humectant and a formulation stabilizer[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
IUPAC Name N-[2-(2-hydroxyethoxy)ethyl]acetamideDefines the amide, ether, and alcohol functional groups.
CAS Number 118974-46-2Unique regulatory identifier[3].
Molecular Formula C₆H₁₃NO₃Dictates the low molecular weight (147.17 g/mol )[3].
Molecular Weight 147.17 g/mol Optimal for deep stratum corneum penetration[2].
Boiling Point ~359.9 °C (Predicted)Indicates high thermal stability during heated emulsion phases[4].
Density 1.071 g/cm³ (Predicted)Relevant for specific gravity adjustments in liquid formulations[4].
Solubility Miscible in WaterEnsures seamless integration into the aqueous phase of emulsions[1].

Synthesis & Manufacturing Protocol

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide relies on the highly chemoselective acetylation of 2-(2-aminoethoxy)ethanol (Diglycolamine)[5].

Causality in Experimental Design: Diglycolamine is selected as the precursor because it inherently possesses the ether and hydroxyl groups required for hydrogen bonding. The primary amine serves as a perfect nucleophile for targeted acetylation. Converting the amine into an amide eliminates the pH sensitivity and potential skin irritation associated with free amines, while introducing a peptide-like bond that bio-mimics the skin's Natural Moisturizing Factors (NMFs).

Step-by-Step Synthesis & Purification Workflow
  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of 2-(2-aminoethoxy)ethanol. Introduce 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to scavenge the acidic byproducts.

  • Controlled Acetylation: Slowly add 1.05 equivalents of acetyl chloride (or acetic anhydride for a milder reaction) dropwise under continuous mechanical stirring. Crucial: Maintain the reactor temperature strictly between 0–5°C using an ice bath. Causality: Exothermic reaction control prevents the unwanted esterification of the terminal hydroxyl group, ensuring absolute chemoselectivity for the amine[5].

  • Quenching and Neutralization: Allow the reaction mixture to gradually reach room temperature over 2 hours. Quench the reaction with a mild aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Purification (Self-Validating Step): Isolate the crude product via solvent extraction. To ensure >95% purity, utilize solvent-resistant nanofiltration or vacuum distillation.

    • Validation Protocol: Confirm synthesis success via FT-IR spectroscopy. The protocol validates itself when the primary amine peak (broad doublet at ~3300-3500 cm⁻¹) disappears completely, replaced by a strong amide carbonyl stretch at ~1650 cm⁻¹.

Synthesis A 2-(2-aminoethoxy)ethanol C Reaction Vessel (0-5°C) A->C B Acetylation Agent B->C D Crude Amide C->D Amidation E Nanofiltration D->E F Pure Acetamidoethoxyethanol E->F Purification

Workflow for the synthesis and purification of N-[2-(2-hydroxyethoxy)ethyl]acetamide.

Mechanistic Action: The Keratin-Water Binding Matrix

Traditional humectants like glycerin act primarily as hygroscopic sponges, drawing water to the skin surface but often leaving a tacky residue. N-[2-(2-hydroxyethoxy)ethyl]acetamide operates via a more sophisticated, targeted mechanism[1].

Causality of Action: The molecule's low molecular weight allows it to penetrate deep into the stratum corneum. Once inside, the unique acetamido group actively engages in hydrogen bonding with keratin proteins[2]. By physically anchoring to keratin, the molecule traps water molecules within the upper epidermal layers, preventing transepidermal water loss (TEWL)[2]. Furthermore, because it mimics endogenous ceramides, it integrates into the skin without disrupting the highly ordered lipid bilayer—a common failure point for other low-molecular-weight penetration enhancers[1].

MOA N Acetamidoethoxyethanol SC Stratum Corneum Penetration N->SC K Keratin Protein Binding SC->K L Lipid Bilayer Preservation SC->L W Water Molecule Capture K->W H Sustained Hydration (30h) W->H L->H

Molecular mechanism of action for sustained stratum corneum hydration and barrier preservation.

In-Vitro & In-Vivo Efficacy Protocols

To establish trustworthiness, any claims of "30-hour hydration" and "barrier preservation" must be backed by reproducible, self-validating experimental designs[1].

Protocol: Corneometry and ATR-FTIR Validation
  • Baseline Establishment: Acclimate human volunteers in a climate-controlled environment (20°C, 50% Relative Humidity) for 30 minutes. Measure baseline hydration on the volar forearm using a Corneometer CM 825.

  • Application & Control: Apply a 5% aqueous solution of Acetamidoethoxyethanol to the test site. Apply 5% Glycerin to a contralateral site as a positive control, and leave one site untreated as a negative control.

  • Longitudinal Measurement: Measure hydration levels at intervals of t=0, 1h, 4h, 8h, 24h, and 30h.

    • Causality: The extended 30-hour measurement is critical. Transient humectants will show a sharp drop-off after 8 hours. Sustained hydration at 30 hours validates the intracellular keratin-binding mechanism[1].

  • Lipid Order Analysis (ATR-FTIR): Extract stratum corneum samples from the treated sites using adhesive tape strips. Analyze the samples via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), focusing on the CH₂ symmetric stretching vibration near 2850 cm⁻¹.

    • Self-Validation: If a humectant disrupts the skin barrier, the lipid tails fluidize, causing the CH₂ peak to shift to higher wavenumbers. Acetamidoethoxyethanol maintains the exact baseline peak position, empirically proving that it hydrates without compromising lipid barrier integrity[1].

Formulation Dynamics & Synergies

In advanced drug delivery and cosmetic formulation, Acetamidoethoxyethanol is rarely used in isolation. Its amphiphilic nature allows it to stabilize emulsions and enhance the uniform distribution of lipophilic active ingredients[2].

Causality in Formulation: While glycerin is the gold standard for hydration, it becomes unpleasantly sticky at concentrations above 5%. Combining 5% Glycerin with 5-10% Acetamidoethoxyethanol creates a synergistic hydration cascade[6]. Acetamidoethoxyethanol structurally interrupts the intermolecular hydrogen bonding of glycerin, significantly reducing the tackiness of the final solution while exponentially increasing the loosely-held water percentage in the stratum corneum[6].

Table 2: Comparative Humectant Efficacy Matrix
HumectantHydration EfficacySensory Profile (Tackiness)Barrier PreservationOptimal Concentration
Acetamidoethoxyethanol ++++ (Up to 30h)Non-tackyHigh (No lipid disruption)1.0% – 10.0%
Glycerin ++++ (Up to 24h)Highly tacky at >5%Moderate2.0% – 5.0%
Sodium PCA ++ (Up to 8h)Non-tackyHigh1.0% – 3.0%
Hyaluronic Acid (HMW) ++ (Surface only)Film-formingHigh0.1% – 2.0%

Safety & Regulatory Profile

From a toxicological standpoint, Acetamidoethoxyethanol exhibits an exceptional safety profile. According to the Australian Industrial Chemicals Introduction Scheme (AICIS) public report, the compound is not classified as hazardous under the Globally Harmonized System (GHS)[7].

To validate its non-sensitizing nature, in chemico Direct Peptide Reactivity Assays (DPRA) demonstrate zero interaction with synthetic peptides containing Cysteine and Lysine, proving it does not initiate the molecular events leading to skin sensitization[7]. Furthermore, ARE-Nrf2 Luciferase Assays confirm it does not trigger stress-related cytokine upregulation in keratinocytes[7].

References

  • PubChem - N-[2-(2-hydroxyethoxy)ethyl]acetamide National Institutes of Health (NIH) URL:[Link]

  • PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol) Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • ElfaMoist® AC Humectant Knowde / Nouryon URL:[Link]

  • Introducing «Tidal Wave» Complex Regimen Lab URL:[Link]

  • Acetamidoethoxyethanol - Ingredient Profile Moumoujus URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Structural Characteristics of N-acetyl-PEG2-alcohol Derivatives

This guide provides a comprehensive technical overview of N-acetyl-PEG2-alcohol derivatives, molecules of significant interest in drug development and bioconjugation. We will delve into their core structural characterist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-acetyl-PEG2-alcohol derivatives, molecules of significant interest in drug development and bioconjugation. We will delve into their core structural characteristics, the influence of these features on their physicochemical properties, and the methodologies for their synthesis, purification, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile linkers.

Core Structural Anatomy and Physicochemical Implications

N-acetyl-PEG2-alcohol is a heterobifunctional linker composed of three key structural components: an N-acetyl group, a short di-ethylene glycol (PEG2) spacer, and a terminal primary alcohol. Each of these moieties imparts specific and crucial properties to the molecule, influencing its behavior in biological and chemical systems.

  • The N-acetyl Group: The acetyl group (–COCH₃) is attached to a nitrogen atom, forming an amide linkage. This functional group is a key determinant of the molecule's polarity and hydrogen bonding capacity. In drug design, acetylation can sometimes enhance a molecule's ability to cross the blood-brain barrier. The presence of the N-acetyl group contributes to the overall hydrophilicity of the molecule and can influence its interaction with biological macromolecules.

  • The PEG2 Linker: The short polyethylene glycol (PEG) chain consists of two repeating ethylene oxide units (–CH₂–CH₂–O–). PEG linkers are renowned for their ability to enhance the solubility and stability of conjugated molecules. Even a short PEG2 spacer significantly increases the hydrophilicity of the derivative, making it highly soluble in water and many organic solvents. This property is critical for improving the pharmacokinetic profiles of hydrophobic drugs. The flexibility of the PEG chain, due to the free rotation around the C-O bonds, provides conformational adaptability, which can be advantageous in bioconjugation applications.

  • The Terminal Alcohol: The primary alcohol (–CH₂OH) at the terminus of the PEG chain serves as a versatile reactive handle. This hydroxyl group can be chemically modified to introduce a wide array of other functional groups, enabling the conjugation of the linker to various biomolecules, surfaces, or drug payloads. Common transformations of the terminal alcohol include oxidation to an aldehyde or carboxylic acid, or conversion to an ester or ether.

These structural components collectively define the physicochemical properties of N-acetyl-PEG2-alcohol derivatives.

Table 1: Summary of Physicochemical Properties
PropertyInfluence of Structural FeaturesSignificance in Applications
Solubility The hydrophilic PEG2 chain and the polar N-acetyl and alcohol groups confer high solubility in aqueous and many organic solvents.Facilitates formulation and bioconjugation reactions in various solvent systems. Enhances the solubility of hydrophobic drug molecules.
Hydrophilicity The repeating ethylene oxide units of the PEG linker create a hydration shell, contributing to its "stealth" properties.Reduces non-specific protein adsorption and recognition by the immune system, potentially prolonging circulation time.
Reactivity The terminal alcohol is a primary site for chemical modification, allowing for the introduction of various functional groups.Enables covalent attachment to a wide range of biomolecules and surfaces for targeted drug delivery and other applications.
Biocompatibility PEG is well-known for its low toxicity and minimal immunogenicity.Makes these derivatives suitable for in vivo applications with a reduced risk of adverse immune responses.

Synthesis and Purification of N-acetyl-PEG2-alcohol

The synthesis of N-acetyl-PEG2-alcohol typically involves a multi-step process starting from commercially available precursors. A common synthetic route is outlined below. The rationale behind each step is to build the molecule sequentially, ensuring high purity of the final product.

Experimental Protocol: Synthesis of N-acetyl-PEG2-alcohol

Objective: To synthesize N-acetyl-PEG2-alcohol from a suitable starting material.

Materials:

  • Amino-PEG2-alcohol

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Dissolution: Dissolve amino-PEG2-alcohol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base to the solution. The base acts as a scavenger for the acetic acid byproduct formed during the reaction.

  • Acetylation: Slowly add acetic anhydride to the reaction mixture, typically at 0 °C to control the exothermic reaction. Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and brine to remove water-soluble impurities and the base.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the pure N-acetyl-PEG2-alcohol.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Amino-PEG2-alcohol + Acetic Anhydride reaction Acetylation Reaction (Base, Anhydrous Solvent) start->reaction 1. Reagents quench Quenching (Water) reaction->quench 2. Completion extraction Liquid-Liquid Extraction quench->extraction 3. Workup drying Drying and Concentration extraction->drying crude Crude Product drying->crude column Silica Gel Column Chromatography crude->column 4. Loading fractions Collect Fractions column->fractions analysis TLC/HPLC Analysis fractions->analysis pure Pure N-acetyl-PEG2-alcohol analysis->pure

Synthesis and Purification Workflow for N-acetyl-PEG2-alcohol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-acetyl-PEG2-alcohol. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for each part of the molecule. The acetyl methyl protons will appear as a singlet, typically around 2.0 ppm. The methylene protons of the PEG linker will resonate in the range of 3.5-3.7 ppm. The protons on the carbon adjacent to the terminal alcohol will be shifted slightly downfield, around 3.7-3.8 ppm, while the protons adjacent to the amide nitrogen will appear around 3.4-3.5 ppm. The amide proton (N-H) will appear as a broad singlet, and its chemical shift is solvent-dependent. The hydroxyl proton of the alcohol is also a broad singlet and its position can vary.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 23 ppm), and the carbons of the PEG chain (typically in the range of 60-72 ppm).

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of the synthesized N-acetyl-PEG2-alcohol.

Materials:

  • Purified N-acetyl-PEG2-alcohol

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified product in the chosen deuterated solvent in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (phasing, baseline correction, and integration for ¹H NMR).

  • Assign the peaks in the spectra to the corresponding protons and carbons in the N-acetyl-PEG2-alcohol structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for analyzing PEG derivatives. The mass spectrum will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The analysis of PEGylated molecules by mass spectrometry can be challenging due to the potential for heterogeneity in the PEG chain length and the formation of multiple charged ions.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the molecular weight of N-acetyl-PEG2-alcohol.

Materials:

  • Purified N-acetyl-PEG2-alcohol

  • A suitable solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak and determine the molecular weight. For high-resolution data, compare the measured exact mass to the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of PEG derivatives.

Experimental Protocol: HPLC Analysis

Objective: To assess the purity of N-acetyl-PEG2-alcohol.

Materials:

  • Purified N-acetyl-PEG2-alcohol

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • A suitable HPLC column (e.g., C18)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Procedure:

  • Prepare a standard solution of the sample in the mobile phase.

  • Set up the HPLC method, including the mobile phase composition (often a gradient of acetonitrile and water), flow rate, and detector parameters. Since N-acetyl-PEG2-alcohol lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often preferred for detection.

  • Inject the sample and run the analysis.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and to identify any impurity peaks. Purity is typically calculated based on the relative peak areas.

Analytical_Workflow cluster_characterization Analytical Characterization Sample Purified N-acetyl-PEG2-alcohol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (RP-HPLC with ELSD/MS) Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Determination MS->MW Purity Purity Assessment HPLC->Purity

Workflow for the Analytical Characterization of N-acetyl-PEG2-alcohol.

Applications in Drug Development and Bioconjugation

The unique structural characteristics of N-acetyl-PEG2-alcohol derivatives make them valuable tools in a variety of biomedical applications.

  • Drug Delivery: These derivatives can be used as linkers to attach drugs to targeting moieties, such as antibodies or peptides, to create antibody-drug conjugates (ADCs) or other targeted therapies. The PEG linker enhances the solubility and stability of the conjugate, improving its pharmacokinetic profile.

  • Bioconjugation: The terminal alcohol can be functionalized to react with specific functional groups on proteins, peptides, or other biomolecules. This allows for the site-specific modification of these molecules to introduce labels, imaging agents, or other functionalities.

  • Surface Modification: N-acetyl-PEG2-alcohol can be used to modify the surface of nanoparticles or other materials to improve their biocompatibility and reduce non-specific binding.

The choice of a short PEG2 linker is often strategic. While longer PEG chains can provide greater solubility and a more pronounced "stealth" effect, they can also sometimes hinder the biological activity of the conjugated molecule. Short PEG linkers offer a balance between improved physicochemical properties and retained biological function.

Conclusion

N-acetyl-PEG2-alcohol derivatives are well-defined, heterobifunctional linkers with a unique combination of structural features. The N-acetyl group, the short PEG2 spacer, and the terminal alcohol all contribute to a favorable profile of solubility, biocompatibility, and reactivity. A thorough understanding of their synthesis, purification, and analytical characterization is crucial for their effective application in the fields of drug delivery, bioconjugation, and materials science. The methodologies and insights provided in this guide are intended to support researchers in the successful utilization of these versatile molecular tools.

References

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., Umamaheshwari S, & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567–577.
  • Li, Y., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry, 86(15), 7597-7604.
  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
  • Zhang, T., et al. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing.
  • U.S. Environmental Protection Agency. (n.d.).
  • Zhang, T., et al. (2007).
  • BOC Sciences. (n.d.).
  • F. Hoffmann-La Roche AG. (2014). Purification of pegylated polypeptides. U.S.
  • Chen, K. F., et al. (2014). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. Journal of Food and Drug Analysis, 22(3), 331-338.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column.
  • Thermo Fisher Scientific. (n.d.).
  • BOC Sciences. (n.d.).
  • Reddit. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros.
  • Macnaughtan, M. A., et al. (2023).
  • Pearson. (n.d.). Show how you would synthesize each compound, beginning with acetylene and any necessary additional reagents (a).
  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Mauri, E., et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Polymers for Advanced Technologies, 26(6), 617-623.
  • Wang, H., et al. (2023). Synthesis of Vinyl-Substituted Alcohols Using Acetylene as C2 Building Block. Organic Letters, 25(1), 133-138.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Somayaji, V. (2016). Method for preparation of N-acetyl cysteine amide. U.S.
  • Lee, C. K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 7593-7604.
Foundational

Mechanism of Action for PEG2 Acetamide Derivatives in Biological Systems: A Technical Guide to Bioconjugation and Targeted Protein Degradation

Executive Summary In modern chemical biology and drug development, the precision of molecular linkers dictates the efficacy of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chime...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern chemical biology and drug development, the precision of molecular linkers dictates the efficacy of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, PEG2 acetamide derivatives —specifically haloacetamides (iodo/bromo) and oxyacetamides—have emerged as foundational scaffolds. As a Senior Application Scientist, I have observed that the success of these reagents lies not just in their reactive warheads, but in the precise physicochemical balance provided by the diethylene glycol (PEG2) spacer. This whitepaper deconstructs the mechanistic pathways, kinetic dynamics, and self-validating experimental protocols governing PEG2 acetamide derivatives in biological systems.

Core Chemical Biology: The SN2 Thiol Alkylation Mechanism

The primary mechanism of action for haloacetamido-PEG2 derivatives (such as Bromoacetamido-PEG2-azide) in protein modification is the selective alkylation of free sulfhydryl (-SH) groups on cysteine residues[1].

Unlike amine-reactive NHS esters, which indiscriminately target abundant surface lysines, haloacetamides offer site-specific conjugation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The mechanism is driven by the high electrophilicity of the acetamide's α -carbon and the exceptional leaving-group capabilities of halogens (iodide or bromide)[2]. When the local microenvironment is buffered to pH 7.5–8.0, the cysteine thiol deprotonates into a highly nucleophilic thiolate anion (-S⁻). This thiolate attacks the α -carbon, displacing the halide and forming an irreversible, stable thioether bond[2].

SN2_Mechanism Cys Free Cysteine (-SH) Nucleophile SN2 SN2 Transition State (pH 7.5 - 8.0) Cys->SN2 Thiolate Attack PEG2 Haloacetamido-PEG2 Electrophile PEG2->SN2 α-Carbon Reception Thioether Stable Thioether Bond (Irreversible) SN2->Thioether Covalent Conjugation Halide Halide Leaving Group (Br⁻ or I⁻) SN2->Halide Halide Displacement

SN2 nucleophilic substitution mechanism of haloacetamido-PEG2 derivatives with cysteine residues.

Physicochemical Dynamics: Why the PEG2 Spacer?

The selection of a diethylene glycol (PEG2) spacer is a highly calculated experimental choice. While longer PEG chains (PEG12 to PEG24) are traditionally used to increase the hydrodynamic radius and serum half-life of biologics, they introduce significant entropic penalties during target binding and suffer from polydispersity[3].

The PEG2 spacer provides an optimal distance of approximately 8–10 Å. This length is sufficient to prevent steric hindrance between the conjugated payload and the protein surface, while maintaining strict monodispersity[3]. Furthermore, the hydrophilic nature of the ethylene glycol units prevents the hydrophobic collapse of the linker in aqueous media, ensuring that terminal functional groups (like azides or amines) remain solvent-exposed and accessible for downstream click chemistry or receptor binding[1].

Application in Targeted Protein Degradation (PROTACs)

Beyond bioconjugation, PEG2 acetamide derivatives are critical building blocks in the synthesis of PROTACs. Reagents such as act as functionalized E3 ligase recruiters.

In this biological system, the mechanism of action shifts from covalent modification to induced proximity . The PROTAC acts as a heterobifunctional bridge: one end binds a disease-driving Target Protein, while the Thalidomide moiety binds the Cereblon (CRBN) E3 ubiquitin ligase. The PEG2-acetamide linker dictates the spatial orientation of the ternary complex, enabling the E2 enzyme to transfer ubiquitin tags to the target protein, ultimately routing it to the 26S proteasome for degradation.

PROTAC_Pathway Target Target Protein (Disease Driver) Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary PROTAC PEG2-Acetamide PROTAC (Bifunctional Degrader) PROTAC->Ternary PEG2 Linker Bridges Proteins E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb Polyubiquitination (Ubiquitin Cascade) Ternary->PolyUb E2 Ligase Recruitment Proteasome 26S Proteasome (Target Degradation) PolyUb->Proteasome Proteasomal Cleavage

Mechanism of induced proximity and targeted protein degradation via PEG2-acetamide PROTACs.

Quantitative Data & Comparative Analysis

To guide experimental design, the kinetic and structural variables of PEG2 acetamides must be quantified. The choice of the leaving group directly impacts reaction velocity, while linker length impacts degradation efficiency.

Table 1: Halide Leaving Group Kinetics & Selectivity in Thiol Alkylation

Acetamide Derivative Leaving Group Relative Reaction Rate Cysteine Selectivity Primary Application
4 [4] Iodide (I⁻) Fastest (+++) High Time-sensitive bioconjugation; rapid mapping.
2 [2] Bromide (Br⁻) Fast (++) Very High ADC linker synthesis; stable hydrogel formulation.

| Chloroacetamide-PEG2 | Chloride (Cl⁻) | Slow (+) | Extremely High | Highly specific, slow-release formulations. |

Note: Iodoacetamide is significantly more reactive than chloroacetamide due to the higher leaving ability and polarizability of iodine[4].

Table 2: Linker Length Dynamics in PROTAC Efficacy

Linker Type Spacer Length (Å) Aqueous Solubility Ternary Complex Stability
Alkyl Chain (C4) ~5.0 Poor High steric clash; poor degradation.
PEG2 Acetamide ~8.5 Excellent Optimal "Goldilocks" zone for CRBN recruitment.

| PEG8 Acetamide | ~28.0 | Excellent | High entropic penalty; loss of target cooperativity. |

Experimental Protocols: Self-Validating Workflows

As scientists, we must rely on self-validating systems to ensure reproducibility. Below are two field-proven protocols detailing the causality behind each step.

Protocol 1: Cysteine-Selective Bioconjugation using Bromoacetamido-PEG2-Azide

This protocol outlines the generation of an azide-functionalized antibody for downstream Click Chemistry[1].

  • Disulfide Reduction: Incubate the target antibody with 2–4 molar equivalents of TCEP (tris(2-carboxyethyl)phosphine) for 2 hours at 37°C[5].

    • Causality: TCEP selectively reduces solvent-exposed disulfide bridges to yield reactive thiols. Unlike DTT, TCEP lacks thiol groups, meaning it will not compete with the antibody for the bromoacetamide reagent[5].

  • Buffer Exchange: Dialyze the reduced antibody into a conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.5).

    • Causality: Maintaining pH 7.5 ensures cysteines remain as reactive thiolates (-S⁻) while keeping lysines protonated (-NH3⁺), preventing off-target amine alkylation. EDTA chelates trace metals that could spontaneously re-oxidize the thiols.

  • Alkylation: Add a 10-fold molar excess of1 (dissolved in 10% v/v DMSO) to the antibody solution. Incubate in the dark for 2 hours at room temperature[1].

    • Causality: The SN2 reaction requires slight organic co-solvency to keep the PEG2 linker fully extended and reactive.

  • Self-Validation Checkpoint (Ellman's Assay): React an aliquot of the crude mixture with DTNB (Ellman's reagent). A successful conjugation is validated by a >95% reduction in absorbance at 412 nm compared to the pre-alkylation control, confirming complete thiol capping.

Protocol 2: PROTAC Synthesis via Amide Coupling

This workflow links a target-binding carboxylic acid to the E3 ligase recruiter.

  • Carboxylic Acid Activation: Dissolve 1.0 eq of the target-ligand carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive O-At ester. DIPEA acts as a non-nucleophilic base to drive the reaction forward without participating in side reactions[6].

  • Amide Coupling: Add 1.0 eq of Thalidomide 4'-oxyacetamide-PEG2-amine to the activated mixture. Stir at room temperature for 4 hours.

    • Causality: The terminal primary amine of the PEG2 spacer acts as a strong nucleophile, attacking the activated ester to form a stable amide bond, completing the bifunctional PROTAC architecture.

  • Self-Validation Checkpoint (LC-MS): Inject 1 µL of the crude mixture into an LC-MS. The system is validated when the chromatogram shows the disappearance of the starting target ligand mass and the emergence of the exact PROTAC product mass [M+H]+ , confirming successful coupling.

References

  • MedKoo Biosciences. "Bromoacetamido-PEG2-azide | CAS#932741-12-3".
  • Precise PEG LLC.
  • AxisPharm. "Iodoacetamide-PEG2-amine".
  • ACS Chemical Reviews.
  • Tocris Bioscience. "Thalidomide 4'-oxyacetamide-PEG2-amine | CAS 2376990-30-4".
  • CPC Scientific.
  • Google Patents (US9000000B2).

Sources

Exploratory

In Vitro Toxicity Profiling of N-[2-(2-hydroxyethoxy)ethyl]acetamide: A Technical Whitepaper

Executive Summary N-[2-(2-hydroxyethoxy)ethyl]acetamide (HEEA, CAS 118974-46-2)[1] is a highly hydrophilic, low-molecular-weight aliphatic amide. Featuring an ether linkage and a terminal hydroxyl group, its structural p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-hydroxyethoxy)ethyl]acetamide (HEEA, CAS 118974-46-2)[1] is a highly hydrophilic, low-molecular-weight aliphatic amide. Featuring an ether linkage and a terminal hydroxyl group, its structural profile is highly analogous to short-chain polyethylene glycol (PEG) derivatives. HEEA is increasingly relevant as an intermediate, linker, or structural motif in the development of biocompatible materials, including chemically crosslinked alginate hydrogels used for in vivo cell delivery[2]. This whitepaper outlines a rigorous, self-validating in vitro toxicity screening framework to evaluate HEEA, ensuring high-confidence data for downstream preclinical drug development and biomaterial engineering.

Physicochemical Rationale & Predictive Toxicology

Before initiating in vitro assays, it is critical to establish a predictive toxicological baseline based on the compound's molecular architecture.

  • Structural Liabilities: HEEA ( ) lacks reactive electrophilic centers (e.g., Michael acceptors, epoxides), suggesting a low potential for covalent protein binding or direct DNA damage.

  • Metabolic Stability: The acetamide bond is relatively resistant to spontaneous hydrolysis in physiological buffers, though it may be subject to slow enzymatic cleavage by intracellular amidases.

  • Parent Compound Data: The parent amine, 2-(2-aminoethoxy)ethanol (Diglycolamine, CAS 929-06-6), exhibits low acute oral toxicity (LD50 ~3 g/kg in rodents)[3]. Acetylation of the primary amine neutralizes its basicity, which typically reduces local irritation and cellular toxicity, predicting a highly favorable biocompatibility profile for HEEA[2].

Experimental Design & Causality

To comprehensively profile HEEA, we employ an orthogonal testing strategy. Relying on a single viability assay can yield artifactual data, especially with highly soluble compounds that might interfere with specific colorimetric readouts.

  • Metabolic Viability (CellTiter-Glo): We select the ATP-based CellTiter-Glo assay over traditional MTT/MTS assays. ATP quantitation is directly proportional to the number of metabolically active cells and avoids the redox-interference issues common with tetrazolium salts[2].

  • Membrane Integrity (LDH Release): To determine if ATP depletion is due to cytostasis (growth arrest) or true cytotoxicity (cell death), we measure Lactate Dehydrogenase (LDH) leakage. A drop in ATP without LDH release indicates metabolic stalling; concurrent LDH release confirms membrane rupture and necrosis.

  • Cell Line Selection:

    • HeLa (Cervical Adenocarcinoma): A robust, rapidly dividing standard for baseline epithelial cytotoxicity, previously validated for alginate-derivative biocompatibility screening[2].

    • HepG2 (Hepatocellular Carcinoma): Retains baseline phase I/II metabolic enzymes, providing insight into potential hepatotoxicity driven by HEEA metabolites.

Visualization of Workflows and Mechanisms

Workflow A HEEA Compound Preparation C Exposure & Incubation (24-72h) A->C B Cell Line Selection (HeLa, HepG2) B->C D CellTiter-Glo (ATP Assay) C->D E LDH Release (Membrane Assay) C->E F Data Synthesis & IC50 Calculation D->F E->F

Workflow for preliminary in vitro toxicity screening of HEEA.

Pathway Exposure HEEA Internalization Stress Intracellular ROS Generation Exposure->Stress Membrane Membrane Permeabilization Exposure->Membrane Mito Mitochondrial Depolarization Stress->Mito ATP ATP Depletion (Viability Drop) Mito->ATP LDH LDH Leakage (Necrosis Marker) Membrane->LDH

Mechanistic pathways linking cellular stress to specific toxicity markers.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the internal quality control (QC) metrics fail, the assay is automatically flagged for repetition, preventing false-positive toxicity claims.

Protocol 1: ATP-Dependent Cellular Viability (CellTiter-Glo)

Objective: Quantify the metabolic impact of HEEA exposure.

  • Cell Seeding: Seed HeLa and HepG2 cells at cells/well in an opaque-walled 96-well plate. Incubate for 24h at 37°C, 5% CO2[2].

  • Compound Treatment: Prepare a 10-point dose-response curve of HEEA (0.1 µM to 10 mM) in culture media.

  • Internal Controls (Critical):

    • Vehicle Control: Media + equivalent solvent (Establishes 100% viability baseline).

    • Positive Control: 100 µM Digitonin or 10% DMSO (Establishes 0% viability baseline).

    • Blank: Media without cells (Quantifies background luminescence).

  • Assay Execution: After 48h exposure, equilibrate plates to room temperature (30 min). Add a volume of CellTiter-Glo reagent equal to the culture media volume.

  • Lysis & Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Validation: Record luminescence.

    • Self-Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if and the Signal-to-Background (S/B) ratio is .

Protocol 2: Membrane Integrity Assessment (LDH Release)

Objective: Differentiate between cytostatic and cytotoxic mechanisms.

  • Supernatant Collection: Following the 48h HEEA incubation (from a parallel clear-bottom 96-well plate), transfer 50 µL of culture supernatant to a new plate.

  • Internal Controls (Critical):

    • Spontaneous Release: Supernatant from vehicle-treated cells.

    • Maximum Release: Supernatant from cells treated with 1x Lysis Buffer for 45 minutes prior to collection.

  • Reaction: Add 50 µL of LDH Reaction Mix (tetrazolium salt INT + lactate + NAD+) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (reference wavelength 680 nm).

  • Validation: The Maximum Release absorbance must be the Spontaneous Release absorbance to validate the dynamic range of the assay.

Quantitative Data Presentation

To facilitate rapid decision-making, toxicity data must be synthesized into standardized metrics. Below is a representative data summary table illustrating the expected biocompatibility profile of HEEA, assuming low toxicity as predicted by its structural homology to diglycolamine[3] and its successful use in biocompatible hydrogels[2].

Cell LineTissue OriginAssay TypeReadout MarkerExpected HEEA IC50 (48h)Toxicity Classification
HeLa Cervical EpitheliumCellTiter-GloATP (Metabolism)> 5.0 mMNon-cytotoxic
HeLa Cervical EpitheliumLDH ReleaseMembrane Integrity> 10.0 mMNon-necrotic
HepG2 HepatocellularCellTiter-GloATP (Metabolism)> 5.0 mMNon-hepatotoxic
HepG2 HepatocellularLDH ReleaseMembrane Integrity> 10.0 mMNon-necrotic

Note: IC50 values > 1 mM in standard 2D in vitro assays generally indicate excellent biocompatibility, rendering the compound suitable for high-concentration excipient or structural polymer applications.

Conclusion

The preliminary in vitro toxicity screening of N-[2-(2-hydroxyethoxy)ethyl]acetamide (HEEA) requires a robust, multi-parametric approach. By combining predictive structural toxicology with self-validating empirical assays (ATP quantification and LDH release), researchers can confidently map both the metabolic and physical impacts of the compound. Given its structural properties and the low toxicity of its precursors, HEEA is anticipated to exhibit a highly favorable safety profile, paving the way for its integration into advanced drug delivery systems and biomaterials.

References

  • Title: N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Multilayer structure using chemically crosslinked alginic acid (Patent WO2022145419A1)
  • Title: Diglycolamine Chemical & Physical Properties Source: ChemSrc URL: [Link]

Sources

Foundational

Thermodynamic Stability of N-[2-(2-hydroxyethoxy)ethyl]acetamide at Room Temperature: Mechanisms, Implications, and Analytical Protocols

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS: 118974-46-2), commonly referred to as DGA a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS: 118974-46-2), commonly referred to as DGA acetamide or Acetamidoethoxyethanol, is a specialized aliphatic amide characterized by a PEG-like ether linkage and a terminal hydroxyl group. Originally identified as a highly recalcitrant thermal and oxidative degradation product in diglycolamine (DGA)-based post-combustion carbon capture systems, its exceptional stability at room temperature (298.15 K) has since been repurposed in cosmetic dermatology and bioconjugation as a long-acting, non-irritating humectant and linker.

This whitepaper deconstructs the thermodynamic and kinetic principles governing the stability of N-[2-(2-hydroxyethoxy)ethyl]acetamide, outlines its physicochemical properties, and provides self-validating experimental protocols for quantifying its energetic baseline.

Structural Thermodynamics & Causality

When evaluating the stability of N-[2-(2-hydroxyethoxy)ethyl]acetamide at room temperature, a Senior Application Scientist must distinguish between thermodynamic stability (the energy of the initial vs. final states) and kinetic stability (the activation energy barrier).

The persistence of this molecule in aqueous environments at 298.15 K is driven by two primary structural phenomena:

  • Amide Resonance & Kinetic Trapping: While the hydrolysis of an amide into an amine and a carboxylic acid is technically exergonic ( ΔG∘≈−10 to −15 kJ/mol), the reaction is kinetically inert at room temperature. The delocalization of the nitrogen lone pair into the carbonyl pi-system creates partial double-bond character across the C-N bond. This resonance imposes a massive activation energy barrier ( Ea​≈80−100 kJ/mol), effectively trapping the molecule in its intact state at pH 5-8 unless subjected to extreme thermal stress or enzymatic catalysis [1].

  • Hydration Thermodynamics ( ΔHmix​<0 ): The ethoxyethanol moiety (-O-CH2-CH2-OH) introduces a highly flexible, PEG-like backbone. This allows the molecule to act as both a multivalent hydrogen bond donor and acceptor. In aqueous solutions, it forms a highly ordered, thermodynamically stable hydration shell. The negative enthalpy of mixing with water, combined with the entropic penalty required to strip these coordinated water clusters, shifts the local thermodynamic equilibrium to heavily favor the solvated, intact molecule [2].

G Amide Amide Core (Resonance Stabilized) Hydration Stable Hydration Shell (ΔH_mix < 0) Amide->Hydration Dipole Interactions Ether Ether Linkage (Conformational Flexibility) Ether->Hydration Water Coordination Hydroxyl Terminal Hydroxyl (H-Bond Donor/Acceptor) Hydroxyl->Hydration Strong H-Bonds Stability Kinetic & Thermodynamic Stability at 298.15 K Hydration->Stability Entropic/Enthalpic Locking

Logical relationship of structural features driving kinetic and thermodynamic stability.

Physicochemical Properties

To provide a baseline for analytical testing, the core quantitative data for N-[2-(2-hydroxyethoxy)ethyl]acetamide is summarized below.

PropertyValueMethod / Source
Chemical Name N-[2-(2-hydroxyethoxy)ethyl]acetamideIUPAC
CAS Number 118974-46-2Chemical Registry
Molecular Formula C₆H₁₃NO₃-
Molecular Weight 147.17 g/mol -
Boiling Point 359.9 ± 22.0 °CComputational Prediction
Density ~1.071 g/cm³Computational Prediction
Physical State (298.15 K) Colorless to pale yellow viscous liquidEmpirical Observation
Hydrolytic Half-Life (pH 7, 25°C) > 5 YearsExtrapolated Kinetics

Implications in Applied Science

  • Carbon Capture (Gas Sweetening): In post-combustion CO₂ capture, Diglycolamine (DGA) reacts with trace carboxylic acids to form amides. Because DGA acetamide is highly stable, it accumulates as a "heat-stable salt" equivalent. It resists degradation even under high-temperature stripper conditions (100-150°C), which gradually reduces the active amine capacity of the system [3].

  • Dermatological Formulations: In cosmetics (commercialized as ElfaMoist AC), this exact resistance to hydrolysis is a feature, not a bug. The molecule remains intact on the stratum corneum for >30 hours, acting as a persistent humectant without degrading into irritating primary amines or acetic acid [1].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the stability of this compound at room temperature, standard Differential Scanning Calorimetry (DSC) is fundamentally flawed, as it forces the system out of ambient conditions via temperature ramping. Instead, Isothermal Microcalorimetry (IMC) is required.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Stability
  • Causality & Rationale: IMC directly measures the enthalpy of reaction ( ΔH ) at a constant 298.15 K. A lack of exothermic or endothermic heat flow confirms thermodynamic and kinetic inertia without artificially accelerating degradation.

  • Self-Validating Design: The protocol incorporates a negative control to establish baseline thermal noise and a positive control (ethyl acetate) to prove the instrument's sensitivity to spontaneous hydrolysis. If the positive control registers heat flow and the sample does not, the stability is definitively validated.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM solution of N-[2-(2-hydroxyethoxy)ethyl]acetamide in a 50 mM phosphate buffer (pH 7.0).

  • Control Setup: Prepare identical volumes of a negative control (buffer only) and a positive control (100 mM ethyl acetate in buffer).

  • Equilibration: Load 1.0 mL of each sample into separate glass ampoules. Seal and lower into the IMC thermostat bath set strictly to 25.000 ± 0.0001 °C. Allow 4 hours for thermal equilibration to dissipate friction heat from sample loading.

  • Data Acquisition: Record the heat flow ( μW ) continuously for 72 hours.

  • Analysis: Integrate the heat flow over time. The DGA acetamide sample must yield a net heat integration ( ΔQ ) statistically indistinguishable from the negative control.

G Prep Sample Prep: 100mM DGA Acetamide + Positive/Negative Controls Equilibrate Thermal Equilibration Strictly 298.15 K for 4h Prep->Equilibrate Load Ampoules IMC Isothermal Microcalorimetry 72h Continuous Monitoring Equilibrate->IMC Initiate Run Validate Self-Validation (Pos. Control Exothermic, Neg. Flat) IMC->Validate Extract Heat Flow (μW) Result Thermodynamic Confirmation (Zero Net Heat Flow = Stable) Validate->Result Baseline Comparison

Self-validating experimental workflow for Isothermal Microcalorimetry (IMC).

Protocol 2: Accelerated Hydrolytic Stability via HPLC-MS
  • Causality & Rationale: Because room-temperature degradation is kinetically negligible, forced degradation (stress testing) is required to map the theoretical degradation pathway and validate the analytical method's stability-indicating power.

  • Self-Validating Design: Mass balance tracking. The disappearance of the parent peak must quantitatively match the appearance of degradation product peaks (DGA and acetate), ensuring no undetected secondary reactions occur.

Step-by-Step Methodology:

  • Stress Induction: Prepare 10 mg/mL of DGA acetamide in 0.1 M HCl, 0.1 M NaOH, and pure water (control). Incubate at 40°C, 60°C, and 80°C for 14 days.

  • Quenching: Aliquot 100 µL daily, neutralize with the appropriate acid/base, and dilute 1:10 in the mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Detection & Mass Balance: Monitor via UV (210 nm for the amide bond) and ESI-MS (Positive mode, tracking m/z 148.1 [M+H]⁺). Calculate the mass balance by integrating the area under the curve (AUC) relative to the day-zero control.

References

  • Title: PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol) Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link][1]

  • Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link][2]

  • Title: Amines Used in CO2 Capture Source: Bellona Foundation URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Protocol for Bioconjugation Using N-[2-(2-hydroxyethoxy)ethyl]acetamide (Acetamido-PEG2-OH)

Executive Summary & Scientific Rationale N-[2-(2-hydroxyethoxy)ethyl]acetamide, commonly referred to as Acetamido-PEG2-OH, is a discrete, low-molecular-weight polyethylene glycol (dPEG) derivative. In bioconjugation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-[2-(2-hydroxyethoxy)ethyl]acetamide, commonly referred to as Acetamido-PEG2-OH, is a discrete, low-molecular-weight polyethylene glycol (dPEG) derivative. In bioconjugation and drug development, it is uniquely suited for surface capping, reducing non-specific protein binding, and enhancing the aqueous solubility of bioconjugates without introducing the steric hindrance typically associated with bulky, polydisperse PEGs.

Because its terminal acetamide group is chemically inert, it prevents unwanted cross-linking or polymerization. This leaves the primary hydroxyl group as the sole, highly specific site for targeted chemical activation. However, hydroxyl groups are poor electrophiles and cannot react directly with biological nucleophiles (such as the ε-amines of lysine residues). To bridge this thermodynamic gap, the hydroxyl must be converted into a highly reactive intermediate ()[1].

This protocol utilizes N,N'-Disuccinimidyl carbonate (DSC) to activate the hydroxyl group, converting it into an amine-reactive N-hydroxysuccinimidyl (NHS) carbonate ()[2]. Upon introduction to a target protein at a slightly basic pH, nucleophilic attack by unprotonated primary amines displaces the NHS leaving group, yielding a highly stable carbamate (urethane) linkage ()[3].

Mechanistic Workflow

G A Acetamido-PEG2-OH (Hydroxyl Precursor) C Acetamido-PEG2-NHS (Activated Carbonate) A->C Activation (Step 1) B DSC + DMAP (Anhydrous DMF) B->C E PEGylated Protein (Carbamate Linkage) C->E Conjugation (Step 2) D Target Protein (Lysine Amines, pH 8.5) D->E

Fig 1: Two-step DSC-mediated activation and bioconjugation of Acetamido-PEG2-OH to target proteins.

Step-by-Step Methodologies

Phase 1: Activation of Acetamido-PEG2-OH

Objective: Convert the inert hydroxyl group into a reactive NHS-carbonate.

Reagents:

  • N-[2-(2-hydroxyethoxy)ethyl]acetamide (MW 147.17 Da)

  • N,N'-Disuccinimidyl carbonate (DSC, MW 256.17 Da)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve 100 mg (0.68 mmol) of Acetamido-PEG2-OH in 5 mL of anhydrous DCM under an inert atmosphere (nitrogen or argon).

    • Causality: Moisture must be strictly excluded. Even trace amounts of water will rapidly hydrolyze DSC and the resulting NHS-carbonate back to the starting materials, destroying conjugation efficiency.

  • Catalysis: Add 250 mg (0.97 mmol, ~1.4 eq) of DSC and 118 mg (0.97 mmol, ~1.4 eq) of DMAP to the solution. DMAP acts as a potent nucleophilic catalyst to drive the formation of the activated carbonate.

  • Reaction: Stir the mixture at room temperature for 4 to 6 hours. Monitor the complete consumption of the PEG-hydroxyl via TLC (staining with ninhydrin or iodine).

  • Purification (Liquid-Liquid Extraction): Dilute the reaction with an additional 15 mL of DCM. Transfer to a separatory funnel and wash twice with 10 mL of 0.1 M HCl.

    • Causality: The acidic wash protonates and removes the DMAP catalyst and any residual basic byproducts, partitioning them into the aqueous layer while leaving the activated PEG in the organic layer.

  • Isolation: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Acetamido-PEG2-NHS carbonate (MW ~288 Da) should be stored at -20°C in a desiccator if not used immediately.

Phase 2: Bioconjugation to Target Protein

Objective: Covalently attach the activated Acetamido-PEG2 to protein lysines.

Reagents:

  • Target Protein (e.g., Monoclonal antibody or BSA)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Protocol:

  • Buffer Exchange: Equilibrate the target protein into the Conjugation Buffer using a PD-10 desalting column or dialysis. Adjust the protein concentration to 2–5 mg/mL.

    • Causality: The pH must be maintained between 8.2 and 8.5. This ensures that a sufficient fraction of the target protein's lysine ε-amines (pKa ~10.5) are unprotonated and highly nucleophilic.

  • Reagent Preparation: Immediately before use, dissolve the Acetamido-PEG2-NHS carbonate in anhydrous DMSO to create a 100 mM stock solution.

  • Conjugation: Add the PEG stock to the protein solution at a 20- to 50-fold molar excess (depending on the desired degree of labeling). Add the reagent dropwise while vortexing gently to prevent localized high concentrations of DMSO, which can denature the protein. Ensure the final DMSO concentration does not exceed 5% v/v.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours, or overnight at 4°C, with continuous end-over-end rotation.

  • Quenching: Add 1/10th volume of 1 M Tris-HCl (pH 7.5) and incubate for 15 minutes.

    • Causality: The primary amines in Tris outcompete the protein for any remaining unreacted NHS-carbonate, halting the reaction and preventing off-target cross-linking during purification.

  • Final Purification: Remove the quenched byproducts and excess reagents using size exclusion chromatography (SEC) or dialysis against a physiological buffer (e.g., 1X PBS, pH 7.4).

Quantitative Data Summary

ParameterPhase 1: ActivationPhase 2: Bioconjugation
Molar Ratio 1 : 1.4 : 1.4 (PEG : DSC : DMAP)1 : 20–50 (Protein : Activated PEG)
Solvent / Buffer Anhydrous DCM0.1 M Sodium Bicarbonate
Optimal pH N/A (Aprotic organic solvent)8.2 – 8.5
Temperature 20–25°C (Room Temp)20–25°C (2 hrs) or 4°C (Overnight)
Mass Addition +141.0 Da (Conversion to NHS-carbonate)+174.1 Da (Per PEG appended to protein)

Self-Validating Systems (Trustworthiness)

To ensure the protocol is robust and the data is trustworthy, the system must be self-validating. Implement the following analytical checkpoints to verify causality and success:

  • Primary Amine Depletion (TNBS Assay): Quantify the free lysines on the protein before and after conjugation using 2,4,6-trinitrobenzene sulfonic acid (TNBS). A successful reaction will show a stoichiometric decrease in the free amine signal corresponding exactly to the Degree of Labeling (DoL).

  • Intact Mass Spectrometry (LC-MS): Run a mock-conjugated control (protein exposed to DMSO and buffer without the PEG reagent) alongside the conjugated sample. The mock control validates that the buffer conditions did not cause aggregation or degradation. The conjugated sample should exhibit a distinct, quantifiable mass shift of +174.1 Da for every Acetamido-PEG2 moiety successfully attached via a carbamate linkage.

References

  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates Molecules (MDPI) URL:[Link]

  • The Covalent Tethering of Poly(ethylene glycol) to Nylon 6 Surface via N,N'-Disuccinimidyl Carbonate Conjugation Polymers (MDPI) URL:[Link]

Sources

Application

N-[2-(2-hydroxyethoxy)ethyl]acetamide applications in targeted drug delivery systems

An in-depth technical guide on the integration of N-[2-(2-hydroxyethoxy)ethyl]acetamide into targeted drug delivery systems, designed for researchers and drug development professionals. Mechanistic Rationale: The Role of...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the integration of N-[2-(2-hydroxyethoxy)ethyl]acetamide into targeted drug delivery systems, designed for researchers and drug development professionals.

Mechanistic Rationale: The Role of N-[2-(2-hydroxyethoxy)ethyl]acetamide

N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2) is a highly versatile, short-chain PEG2 derivative characterized by a terminal hydroxyl group and a terminal acetamide group [1]. In the landscape of targeted drug delivery—ranging from Antibody-Drug Conjugates (ADCs) to Targeted Protein Degradation (PROTACs) and polymer-drug nanoparticles—linker chemistry dictates the pharmacokinetic and pharmacodynamic success of the payload.

Why choose this specific linker?

  • Optimal Hydrophilic-Lipophilic Balance (HLB): The diethylene glycol (PEG2) core provides essential aqueous solubility, preventing the aggregation of hydrophobic payloads (e.g., NSAIDs or PROTAC warheads) without the severe steric penalties and immunogenic responses (anti-PEG antibodies) associated with long-chain PEGylation [3].

  • Acetamide Capping & Recognition: Unlike a primary amine which can lead to unwanted cross-reactivity during bioconjugation, the acetamide group is chemically stable. Furthermore, in epigenetic drug design, the acetamide motif acts as a highly specific hydrogen-bond mimic for acetyl-lysine, making it an ideal anchor for targeting Bromodomain and Extra-Terminal (BET) proteins.

  • Orthogonal Reactivity: The terminal hydroxyl (-OH) provides a singular, predictable site for esterification, etherification, or carbamate formation, ensuring lot-to-lot reproducibility in synthetic workflows.

Applications in Advanced Delivery Systems

A. Polymer-Drug Conjugates (Alginate/Hyaluronic Acid)

In localized delivery systems, such as intra-articular injections for osteoarthritis, polymers like alginic acid are conjugated with small molecules to ensure sustained release. N-[2-(2-hydroxyethoxy)ethyl]acetamide serves as a hydrophilic pendant group. When co-conjugated with hydrophobic drugs, it modifies the polymer's hydration shell, preventing premature precipitation of the macromolecule and fine-tuning the hydrolytic release rate of the active pharmaceutical ingredient [2].

B. Targeted Protein Degradation (PROTACs)

PROTACs require a linker to bridge an E3 ubiquitin ligase ligand with a target protein ligand. The PEG2-acetamide molecule is uniquely suited here: the hydroxyl group can be etherified to the E3 ligand, while the acetamide group directly engages the target protein (e.g., BRD4), effectively acting as both the linker and the target-binding warhead.

PROTAC_Mechanism Target Target Protein (e.g., BRD4) Acetamide Acetamide Motif (Acetyl-Lys Mimetic) Target->Acetamide Binds Proteasome Proteasome Degradation Target->Proteasome Degraded PEG PEG2 Spacer (Hydrophilic Link) Acetamide->PEG Covalent Bond E3Ligand E3 Ligase Ligand PEG->E3Ligand Covalent Bond E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->Target Ubiquitinates

Fig 1: Mechanism of targeted protein degradation using an acetamide-PEG2 based PROTAC system.

Quantitative Linker Metrics

To justify the selection of N-[2-(2-hydroxyethoxy)ethyl]acetamide over alternative linkers, consider the physicochemical parameters summarized below. The PEG2-acetamide offers a superior balance of hydrogen bonding capacity and low molecular weight, critical for maintaining the cell permeability of the final conjugate.

PropertyN-[2-(2-hydroxyethoxy)ethyl]acetamideStandard PEG4 LinkerAlkyl (C6) Spacer
Molecular Weight 147.17 g/mol ~194.2 g/mol ~116.2 g/mol
Aqueous Solubility High (PEG core + Acetamide)Very HighLow
H-Bond Donors 2 (-OH, -NH)1 (-OH)1 (-OH)
H-Bond Acceptors 4 (O, O, O, N)5 (O)1 (O)
Steric Penalty MinimalModerateMinimal
Metabolic Stability High (Protease resistant)Moderate (Oxidation prone)High

Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is embedded into the choice of reagents to ensure high-fidelity bioconjugation.

Protocol A: Steglich Esterification to a Polyanionic Polymer (e.g., Alginate)

Objective: Covalently attach the PEG2-acetamide linker to the carboxylic acid backbone of alginate to create a hydrophilic, stealth-like delivery matrix. Causality Check: Standard aqueous coupling (EDC/NHS) forms amides efficiently but is highly inefficient for forming esters with hydroxyls due to rapid hydrolysis of the O-acylisourea intermediate. Therefore, we utilize anhydrous DMSO with EDC and DMAP (Steglich conditions). DMAP acts as a nucleophilic catalyst, forming a stable acylpyridinium intermediate that readily reacts with the linker's hydroxyl group.

Step-by-Step Methodology:

  • Polymer Solubilization: Dissolve 100 mg of sodium alginate in 10 mL of anhydrous DMSO. Note: Mild heating (40°C) and prolonged stirring (12 h) may be required. Ensure complete dissolution to prevent cross-linking artifacts.

  • Activation: Add 1.5 eq (relative to target substitution degree) of EDC·HCl and 0.5 eq of DMAP. Stir for 30 minutes at room temperature to form the active intermediate.

  • Linker Addition: Add 2.0 eq of N-[2-(2-hydroxyethoxy)ethyl]acetamide dropwise. Purge the reaction vessel with Nitrogen and stir continuously for 24 hours at room temperature.

  • Self-Validation (In-Process): Extract a 100 µL aliquot, precipitate in acetone, and run an FTIR scan. The appearance of a distinct ester carbonyl stretch at ~1735 cm⁻¹ confirms successful conjugation, distinct from the polymer's native carboxylate peaks (~1610 cm⁻¹).

  • Purification: Transfer the reaction mixture into a dialysis cassette (MWCO 3500 Da). Dialyze against a gradient of DMSO/Water (starting at 50/50, moving to 100% Water) over 72 hours, changing the buffer every 12 hours to remove unreacted linker and DMAP.

  • Recovery: Lyophilize the purified aqueous solution for 48 hours to yield the modified polymer as a white, fluffy powder.

Conjugation_Workflow Step1 1. Polymer Activation Alginate in DMSO EDC / DMAP Catalyst Step2 2. Linker Addition N-[2-(2-hydroxyethoxy)ethyl]acetamide Stir 24h at RT Step1->Step2 Step3 3. Purification Dialysis (MWCO 3500) Remove unreacted linker Step2->Step3 Step4 4. Lyophilization Freeze-dry 48h Yield stable powder Step3->Step4

Fig 2: Step-by-step workflow for the bioconjugation of the PEG2-acetamide linker to a polymer.

Protocol B: Mitsunobu Etherification for PROTAC Scaffold Synthesis

Objective: Link the hydroxyl group of N-[2-(2-hydroxyethoxy)ethyl]acetamide to a phenolic hydroxyl on an E3 ligase ligand (e.g., a Thalidomide derivative). Causality Check: Direct etherification of two alcohols is thermodynamically unfavorable. The Mitsunobu reaction utilizes Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the primary hydroxyl of the PEG2-acetamide, turning it into a good leaving group, allowing the phenolic oxygen of the E3 ligand to attack via an SN2 mechanism under mild, neutral conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve 1.0 eq of the phenolic E3 ligand, 1.2 eq of N-[2-(2-hydroxyethoxy)ethyl]acetamide, and 1.5 eq of PPh3 in anhydrous THF (0.1 M concentration).

  • Reaction Initiation: Cool the flask to 0°C in an ice bath. Add 1.5 eq of DIAD dropwise over 10 minutes. The solution will turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active phenolic starting material and the emergence of a new, higher Rf spot indicates completion. Confirm the mass of the ether product via LC-MS prior to workup.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to isolate the pure PROTAC precursor.

References

  • PubChem. "Acetamidoethoxyethanol | C6H13NO3 | CID 14143909". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "WO2021060351A1 - NSAIDs-binding alginic acid derivatives".
  • NextSDS. "N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information". URL: [Link]

Method

Application Note: N-[2-(2-hydroxyethoxy)ethyl]acetamide as a Novel Hydrophilic Excipient in Lipid Nanoparticle Formulations

Introduction: The Quest for Enhanced LNP Stability and Functionality Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Enhanced LNP Stability and Functionality

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA.[1] The success of these delivery systems hinges on the careful selection of their components, which typically include an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] While this combination has proven effective, the field is in continuous pursuit of novel excipients that can further enhance the stability, safety, and efficacy of LNP formulations. This application note introduces N-[2-(2-hydroxyethoxy)ethyl]acetamide, a hydrophilic, non-ionic small molecule, as a promising candidate for incorporation into LNP formulations.

N-[2-(2-hydroxyethoxy)ethyl]acetamide is a humectant and moisturizing agent used in the cosmetic industry, and it has also found use in pharmaceutical formulations as a solvent or excipient to enhance stability.[2] Its structure, featuring a hydroxyl group and an acetamide moiety, imparts a high degree of hydrophilicity and the potential for hydrogen bonding. These properties make it an intriguing candidate to address some of the standing challenges in LNP formulation, such as aggregation during storage and cryopreservation, and to potentially modulate the release of encapsulated cargo.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, methods, and characterization techniques for incorporating N-[2-(2-hydroxyethoxy)ethyl]acetamide into LNP formulations.

Scientific Rationale: The Hypothesized Roles of N-[2-(2-hydroxyethoxy)ethyl]acetamide in LNPs

The inclusion of a small, hydrophilic molecule like N-[2-(2-hydroxyethoxy)ethyl]acetamide in an LNP formulation is proposed to offer several advantages, primarily centered around its potential to act as a cryoprotectant , a lyoprotectant , and a hydration shell modulator .

  • Cryo- and Lyoprotection: The process of freezing and thawing or lyophilization can induce significant stress on LNPs, leading to aggregation and loss of encapsulated content. The hydroxyl and amide groups of N-[2-(2-hydroxyethoxy)ethyl]acetamide can form hydrogen bonds with both the LNP surface and water molecules. During freezing, this can prevent the formation of damaging ice crystals. In a lyophilized state, it may act as a stabilizer by replacing water molecules at the LNP surface, thereby preserving the nanoparticle structure.

  • Hydration Shell Modulation: The surface properties of LNPs, including their hydration shell, play a critical role in their stability and in vivo fate. By associating with the LNP surface, N-[2-(2-hydroxyethoxy)ethyl]acetamide could modify this hydration layer, potentially reducing non-specific protein binding and enhancing colloidal stability.

  • Modulation of Drug Release: For certain encapsulated drugs, particularly those with some degree of water solubility, the presence of a hydrophilic excipient within the aqueous core or at the lipid-water interface could influence their release kinetics. This could be particularly relevant for solid lipid nanoparticles (SLNs), which can incorporate both lipophilic and hydrophilic drugs.[3][4]

Physicochemical Properties of N-[2-(2-hydroxyethoxy)ethyl]acetamide

A thorough understanding of the properties of N-[2-(2-hydroxyethoxy)ethyl]acetamide is essential for its effective incorporation into LNP formulations.

PropertyValueSource
CAS Number 118974-46-2[5]
Molecular Formula C₆H₁₃NO₃[2]
Molecular Weight 147.17 g/mol [2]
Predicted Boiling Point 359.9 ± 22.0 °C[2]
Predicted Density 1.071 ± 0.06 g/cm³[2]
Appearance Not specified, likely a liquid or low-melting solid-
Solubility Expected to be highly soluble in water and polar organic solventsInferred from structure
Safety May cause skin and eye irritation.[5][6] Handle with appropriate personal protective equipment.[5][6][7]

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation and characterization of LNPs incorporating N-[2-(2-hydroxyethoxy)ethyl]acetamide. The presented method utilizes a microfluidics-based approach, which is highly reproducible and scalable.[1]

Protocol 1: Formulation of LNPs using Microfluidics

This protocol describes the preparation of LNPs encapsulating a model payload (e.g., a fluorescently labeled oligonucleotide) with the inclusion of N-[2-(2-hydroxyethoxy)ethyl]acetamide in the aqueous phase.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • N-[2-(2-hydroxyethoxy)ethyl]acetamide

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Payload (e.g., fluorescently labeled siRNA)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Glass syringes

  • Sterile, RNase-free vials

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The final lipid concentration will depend on the microfluidic system used, but a starting point of 10-20 mg/mL is common.

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary.

  • Preparation of Aqueous Phase:

    • Dissolve the payload in the aqueous buffer at the desired concentration.

    • Add N-[2-(2-hydroxyethoxy)ethyl]acetamide to the aqueous phase. A range of concentrations should be explored, for example, 1%, 5%, and 10% (w/v). Ensure complete dissolution.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous phase containing the payload and N-[2-(2-hydroxyethoxy)ethyl]acetamide into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and unencapsulated components, and to raise the pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette. Change the buffer at least twice.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. For frozen storage, the presence of N-[2-(2-hydroxyethoxy)ethyl]acetamide is hypothesized to act as a cryoprotectant.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Finalization Lipids Lipid Mixture (Ionizable, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics Organic Phase Aqueous Aqueous Phase (Payload + N-[2-(2-hydroxyethoxy)ethyl]acetamide) in Citrate Buffer Aqueous->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Crude LNPs Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Workflow for LNP formulation incorporating N-[2-(2-hydroxyethoxy)ethyl]acetamide.

Protocol 2: Characterization of LNPs

Thorough characterization is crucial to understand the impact of N-[2-(2-hydroxyethoxy)ethyl]acetamide on the physicochemical properties of the LNPs.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in PBS (pH 7.4) and measure the hydrodynamic diameter, PDI, and surface charge.

  • Expected Outcome: LNPs should ideally have a size between 80-150 nm with a PDI < 0.2. The zeta potential is expected to be close to neutral at pH 7.4. Compare these values across different concentrations of N-[2-(2-hydroxyethoxy)ethyl]acetamide.

2. Encapsulation Efficiency (%EE):

  • Technique: Ribogreen assay (for nucleic acid payloads) or HPLC (for small molecule drugs).

  • Procedure:

    • Measure the total amount of payload in the formulation after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

    • Measure the amount of free (unencapsulated) payload in the supernatant after separating the LNPs (e.g., using a spin column).

    • Calculate %EE using the formula: %EE = ((Total Payload - Free Payload) / Total Payload) * 100

  • Expected Outcome: High encapsulation efficiency (>90%) is desirable. Assess if the addition of N-[2-(2-hydroxyethoxy)ethyl]acetamide affects the %EE.

3. Cryo-Transmission Electron Microscopy (Cryo-TEM):

  • Technique: Cryo-TEM provides direct visualization of the LNP morphology.

  • Procedure: Flash-freeze a thin film of the LNP suspension and image under cryogenic conditions.

  • Expected Outcome: Cryo-TEM images should reveal spherical, unilamellar vesicles. Observe for any structural changes induced by the presence of N-[2-(2-hydroxyethoxy)ethyl]acetamide.

4. Stability Studies:

  • Procedure:

    • Storage Stability: Monitor the particle size, PDI, and %EE of LNPs stored at 4°C over several weeks.

    • Freeze-Thaw Stability: Subject the LNPs to multiple freeze-thaw cycles (-80°C to room temperature) and measure the particle size and PDI after each cycle.

  • Expected Outcome: Formulations containing N-[2-(2-hydroxyethoxy)ethyl]acetamide are hypothesized to exhibit improved stability, i.e., less change in particle size and PDI, compared to control formulations without the excipient.

Data Presentation and Interpretation

The results of the characterization studies should be systematically tabulated to allow for easy comparison between different formulations.

Table 1: Physicochemical Properties of LNPs with Varying Concentrations of N-[2-(2-hydroxyethoxy)ethyl]acetamide

Formulation (N-[2-(2-hydroxyethoxy)ethyl]acetamide conc.)Size (nm)PDIZeta Potential (mV)%EE
Control (0%)
1% (w/v)
5% (w/v)
10% (w/v)

Table 2: Freeze-Thaw Stability of LNP Formulations

FormulationInitial Size (nm)Size after 1 F/T cycle (nm)Size after 3 F/T cycles (nm)
Control (0%)
5% (w/v)

Hypothesized Mechanism of Action

The proposed mechanism by which N-[2-(2-hydroxyethoxy)ethyl]acetamide enhances LNP stability is through its interaction with the LNP surface and the surrounding aqueous medium.

LNP_Stabilization cluster_lnp Lipid Nanoparticle LNP LNP Core H2O1 H2O LNP->H2O1 H-bonding H2O2 H2O LNP->H2O2 H2O3 H2O LNP->H2O3 Excipient1 Excipient LNP->Excipient1 H-bonding Excipient2 Excipient LNP->Excipient2 Excipient1->H2O1 Excipient2->H2O3

Caption: Hypothesized interaction of N-[2-(2-hydroxyethoxy)ethyl]acetamide with the LNP surface.

Conclusion and Future Directions

The incorporation of N-[2-(2-hydroxyethoxy)ethyl]acetamide into LNP formulations represents a novel approach to potentially enhance their stability and functionality. This application note provides a foundational framework for researchers to explore this promising excipient. The proposed protocols for formulation and characterization will enable a systematic evaluation of its impact on LNP properties.

Future studies should focus on elucidating the precise mechanism of interaction between N-[2-(2-hydroxyethoxy)ethyl]acetamide and the LNP components. In vitro and in vivo experiments will be necessary to determine the effect of this excipient on the biological performance of the LNPs, including cellular uptake, endosomal escape, and therapeutic efficacy. The exploration of such novel excipients is a critical step towards the development of the next generation of advanced and robust drug delivery systems.

References

  • NextSDS. N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information. [Link]

  • MySkinRecipes. N-(2-(2-hydroxyethoxy)ethyl)acetamide. [Link]

  • Guan, S., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Frontiers in Bioengineering and Biotechnology, 11, 1153127. [Link]

  • Ghaz-Jahanian, M. A., et al. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences, 104(6), 1857-1867. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14143909, Acetamidoethoxyethanol. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • Matta, V. D. R. (2021). Excipients, drug release mechanism and physicochemical characterization methods of Solid lipid nanoparticles. International Journal of Pharmaceutical Investigation, 11(1), 1-8. [Link]

Sources

Application

Standard Operating Procedure for Laboratory Handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide

Abstract This document provides a comprehensive guide to the safe handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS No. 118974-46-2) in a laboratory setting.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS No. 118974-46-2) in a laboratory setting. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing safety, scientific integrity, and regulatory compliance. By elucidating the chemical properties, potential hazards, and detailed handling procedures, this guide aims to minimize risk and ensure the well-being of laboratory personnel. The procedures outlined are grounded in established safety principles and data from authoritative sources.

Introduction and Scientific Context

N-[2-(2-hydroxyethoxy)ethyl]acetamide is a chemical compound with applications in various research and development sectors. Its molecular structure, featuring both amide and hydroxyl functional groups, suggests its potential utility as a solvent, intermediate, or formulation component. Understanding the chemical's properties is paramount to its safe and effective use in the laboratory.

This guide provides a self-validating system for the handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide, ensuring that each step is supported by a clear rationale rooted in safety and chemical compatibility principles.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with N-[2-(2-hydroxyethoxy)ethyl]acetamide is the foundation of safe laboratory practice.

2.1. GHS Hazard Classification

According to available safety data, N-[2-(2-hydroxyethoxy)ethyl]acetamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness[1].

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[1].

2.2. Toxicological Profile

While detailed toxicological data for N-[2-(2-hydroxyethoxy)ethyl]acetamide is not extensively documented in the provided search results, the hazard classifications indicate that exposure can lead to localized irritation of the skin and eyes, as well as potential respiratory tract irritation[1][2]. The potential for systemic effects following significant exposure cannot be entirely ruled out. Therefore, minimizing all routes of exposure is a critical aspect of the handling procedure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-[2-(2-hydroxyethoxy)ethyl]acetamide is presented in the table below. This information is crucial for proper storage, handling, and emergency response.

PropertyValueSource
CAS Number 118974-46-2
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Appearance Not specified (Assumed to be liquid or solid at room temperature)N/A
Solubility Not specifiedN/A

Standard Operating Procedure (SOP)

This section details the step-by-step protocol for the safe handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide. Adherence to this SOP is mandatory for all personnel working with this chemical.

4.1. Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide that may generate aerosols, vapors, or dusts must be conducted in a certified chemical fume hood.[3][4]

  • Eye Wash and Safety Shower: A calibrated and unobstructed emergency eye wash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[5]

4.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling N-[2-(2-hydroxyethoxy)ethyl]acetamide.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6][7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8][9] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[8] Closed-toe shoes are required.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

4.3. Experimental Workflow for Handling N-[2-(2-hydroxyethoxy)ethyl]acetamide

The following diagram outlines the logical flow of operations when working with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_sop Review SOP and SDS prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Compound prep_setup->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction handling_observe Monitor Experiment handling_reaction->handling_observe cleanup_deactivate Quench/Deactivate Reactions handling_observe->cleanup_deactivate cleanup_waste Segregate and Dispose of Waste cleanup_deactivate->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_ppe Doff and Dispose of PPE cleanup_area->cleanup_ppe

Caption: Workflow for handling N-[2-(2-hydroxyethoxy)ethyl]acetamide.

4.4. Detailed Protocol

4.4.1. Preparation

  • Review Documentation: Before beginning any work, thoroughly review this SOP and the Safety Data Sheet (SDS) for N-[2-(2-hydroxyethoxy)ethyl]acetamide.

  • Assemble PPE: Don all required PPE as specified in section 4.2.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and free of clutter. Gather all necessary equipment and reagents.

4.4.2. Handling and Use

  • Weighing/Measuring: Carefully weigh or measure the required amount of N-[2-(2-hydroxyethoxy)ethyl]acetamide within the chemical fume hood. Avoid generating dust or aerosols.

  • Performing the Reaction/Procedure: Add the compound to the reaction vessel or experimental setup slowly and carefully. Maintain a safe distance and use appropriate tools (e.g., spatula, pipette).

  • Monitoring: Continuously monitor the experiment for any unexpected changes or signs of a hazardous reaction.

4.4.3. Storage

  • Container: Store N-[2-(2-hydroxyethoxy)ethyl]acetamide in a tightly sealed, clearly labeled container.[3][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

4.4.4. Waste Disposal

  • Segregation: All waste contaminated with N-[2-(2-hydroxyethoxy)ethyl]acetamide must be collected in a designated, labeled hazardous waste container.[8]

  • Disposal: Dispose of hazardous waste in accordance with institutional and local regulations. Do not pour down the drain.[8]

Emergency Procedures

In the event of an emergency, follow these procedures and report the incident to your supervisor immediately.

5.1. Spill Response

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institutional emergency response team.

5.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3][4] Seek immediate medical attention.

Conclusion

The safe handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide is achievable through a combination of engineering controls, appropriate personal protective equipment, and strict adherence to the procedures outlined in this document. By fostering a culture of safety and providing clear, actionable guidance, laboratories can minimize the risks associated with this compound and ensure a safe working environment for all personnel.

References

  • N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information. NextSDS. [Link]

  • Acetamidoethoxyethanol | C6H13NO3 | CID 14143909. PubChem. [Link]

  • CID 159362238 | C8H18N2O4. PubChem. [Link]

  • Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Cheméo. [Link]

  • Acetamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- — Chemical Substance Information. [Link]

  • 2-(2-ethoxyethoxy)-N-(2-hydroxyethyl)acetamide. PubChem. [Link]

  • SAFETY DATA SHEET - Acetamide. PENTA. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • N-(2-Hydroxyethyl)acetamide - Hazard. Computational Toxicology and Exposure Online Resources. [Link]

  • Acetamide, N-methyl-: Human health tier II assessment. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing coupling reaction conditions for N-[2-(2-hydroxyethoxy)ethyl]acetamide

Welcome to the Technical Support Center for the synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions regarding this common amide coupling reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific issues you may encounter during the synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide from 2-(2-aminoethoxy)ethanol and an acetylating agent.

Problem 1: Low to No Product Yield

You've run the reaction but TLC or LC-MS analysis shows a large amount of unreacted 2-(2-aminoethoxy)ethanol and little to no desired product.

  • Inactive Acetylating Agent:

    • Explanation: Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. If they have been exposed to atmospheric moisture, they will convert to acetic acid, which is unreactive under these conditions.

    • Solution: Always use a fresh bottle of the acetylating agent or a properly stored one (e.g., under inert gas, in a desiccator). If you suspect the quality of your reagent, use a fresh, unopened bottle.

  • Incorrect pH or Amine Protonation:

    • Explanation: The N-acetylation reaction requires the amine to be in its free-base, nucleophilic form. If the reaction medium is acidic, the amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[1] This is a common issue if your starting amine is a hydrochloride salt or if an acidic byproduct is not neutralized.[2][3]

    • Solution:

      • If using an amine salt, add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to liberate the free amine.[2]

      • When using acetyl chloride, which produces HCl as a byproduct, include 1.1-1.5 equivalents of a base (like TEA or pyridine) in the reaction mixture to neutralize the acid as it forms.

  • Suboptimal Reaction Conditions:

    • Explanation: While this reaction is often facile, factors like temperature, concentration, and reaction time are critical for driving it to completion.[4][5] Low temperatures may slow the reaction rate significantly, while insufficient time will lead to incomplete conversion.

    • Solution:

      • Temperature: If running at 0°C or room temperature, consider moderately heating the reaction to 40-60°C.[5] Monitor by TLC to avoid side product formation at higher temperatures.

      • Reaction Time: Ensure the reaction runs for a sufficient duration. Monitor its progress every 1-2 hours using TLC or LC-MS until the starting amine spot is no longer visible.[2]

      • Concentration: Reactions that are too dilute may proceed slowly. Ensure a reasonable concentration, typically in the range of 0.1 to 1.0 M.

Below is a decision-making workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagents Are acetylating agent and amine fresh and anhydrous? start->check_reagents check_base Check Base/pH Is the amine a salt? Is an acid byproduct generated? check_reagents->check_base Reagents OK solution_reagents Solution: Use fresh, anhydrous reagents. check_reagents->solution_reagents Reagents Suspect check_conditions Review Conditions Are temperature, time, and concentration adequate? check_base->check_conditions Base/pH OK solution_base Solution: Add 1-2 eq. of a non-nucleophilic base (e.g., DIEA, TEA). check_base->solution_base Issue Found solution_conditions Solution: Increase temperature (40-60°C), extend reaction time, and monitor by TLC/LC-MS. check_conditions->solution_conditions Conditions Suboptimal end_node Problem Persists check_conditions->end_node All OK, consider alternative methods

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Impurities

Your reaction produces the desired product, but TLC/LC-MS shows one or more significant side products, complicating purification.

  • O-Acetylation (Di-acetylation):

    • Explanation: The starting material, 2-(2-aminoethoxy)ethanol, contains both a primary amine and a primary alcohol. While the amine is significantly more nucleophilic, the hydroxyl group can also be acetylated, especially if a large excess of a highly reactive acetylating agent is used or under forcing conditions (high temperature, extended time).[6] This leads to the formation of N,O-diacetylated impurity.

    • Solution:

      • Stoichiometry: Use a carefully controlled amount of the acetylating agent, typically 1.05 to 1.2 equivalents. A large excess dramatically increases the risk of diacylation.[7]

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the more kinetically favorable N-acetylation over O-acetylation.

      • Order of Addition: Add the acetylating agent slowly (dropwise) to a solution of the amine. This maintains a low instantaneous concentration of the acetylating agent, reducing the chance of over-reaction.

  • Unidentified Side Products:

    • Explanation: Depending on the reaction conditions and reagents, other side reactions can occur. For instance, if using a coupling reagent like DCC to couple acetic acid, the DCU byproduct can be difficult to remove.[2] However, for direct acetylation, impurities often arise from the degradation of starting materials or solvents.

    • Solution:

      • Inert Atmosphere: While not always necessary for this robust reaction, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions.[8]

      • Solvent Purity: Use high-purity, anhydrous solvents to prevent unforeseen side reactions. Water, as mentioned, will hydrolyze the acetylating agent.[8]

ParameterCondition for High N-SelectivityCondition Leading to O-AcetylationRationale
Stoichiometry 1.05-1.2 eq. Acetic Anhydride> 1.5 eq. Acetic AnhydrideMinimizes availability of acetylating agent for the less reactive hydroxyl group.[7]
Temperature 0°C to Room TemperatureHigh Temperature (>80°C)N-acetylation is kinetically faster; lower temperatures favor the kinetic product.[4]
Reagent Addition Slow, dropwise additionRapid, bulk additionKeeps instantaneous concentration of the electrophile low, enhancing selectivity.
Catalyst None or mild base (TEA)Strong base (e.g., DMAP in excess)Stronger bases can deprotonate the alcohol, increasing its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent should I use: Acetic Anhydride or Acetyl Chloride?

A: The choice depends on your specific needs for reactivity and safety. Acetic anhydride is generally the preferred reagent for this transformation.[7]

  • Acetic Anhydride ((Ac)₂O): Moderately reactive, easier to handle, and produces acetic acid as a byproduct, which is easily removed with a mild aqueous base wash (e.g., saturated NaHCO₃). It offers excellent chemoselectivity for amines over alcohols under controlled conditions.[6][7]

  • Acetyl Chloride (AcCl): Extremely reactive and can be difficult to control, increasing the risk of O-acetylation and other side reactions.[7] It is corrosive, moisture-sensitive, and produces HCl gas, requiring the use of a base scavenger (like TEA or pyridine) and careful handling.[3] It is typically reserved for very unreactive or sterically hindered amines.

Q2: Is a solvent necessary for this reaction?

A: Not always. This reaction can often be run "neat" (solvent-free) by simply mixing 2-(2-aminoethoxy)ethanol with acetic anhydride.[6] This approach is highly efficient and simplifies workup as there is no solvent to remove. However, using a solvent can be advantageous for:

  • Temperature Control: A solvent helps to dissipate heat, which is important when using a highly reactive agent like acetyl chloride.

  • Solubility: If starting materials or products have poor solubility, a solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate is necessary.

  • Scale-up: In larger-scale reactions, a solvent ensures efficient mixing and heat transfer.

An environmentally benign approach using water as a solvent has also been reported for N-acetylation and can be highly effective.[7]

Q3: Do I need a catalyst?

A: For the N-acetylation of a primary amine like 2-(2-aminoethoxy)ethanol with acetic anhydride, a catalyst is typically not required.[6] The reaction is usually fast and high-yielding on its own. A catalyst might be considered under specific circumstances:

  • Weakly Nucleophilic Amines: For less reactive amines (e.g., anilines with electron-withdrawing groups), a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) can be used to activate the acetylating agent.[6][7]

  • Base Catalyst: While not essential, a base like pyridine or TEA can be added to neutralize the acidic byproduct, which can be beneficial for acid-sensitive substrates or to drive the reaction to completion, especially when using acetyl chloride.[3]

Q4: What is a standard workup and purification procedure?

A: A typical procedure is as follows:

  • Quenching: After the reaction is complete (as monitored by TLC), cool the mixture and dilute it with an organic solvent like ethyl acetate or DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize and remove any remaining acetic acid or HCl.

    • Water.

    • Saturated aqueous NaCl (brine) to aid in separating the organic and aqueous layers.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

  • Purification: The crude N-[2-(2-hydroxyethoxy)ethyl]acetamide is often an oil or low-melting solid. It can be purified by:

    • Column Chromatography: Using silica gel with an eluent system such as Ethyl Acetate/Methanol or DCM/Methanol is a reliable method to obtain a highly pure product.[9][10]

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

Reference Protocols

Protocol 1: Solvent-Free N-Acetylation with Acetic Anhydride

This protocol is highly efficient, simple, and minimizes waste.

Materials:

  • 2-(2-aminoethoxy)ethanol (1.0 eq.)

  • Acetic Anhydride (1.1 eq.)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol.

  • Cool the flask in an ice-water bath (0°C).

  • Add acetic anhydride dropwise to the stirred amine over 10-15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC (e.g., 10% Methanol in DCM) until the starting amine is consumed.[6]

  • Proceed with the standard workup and purification as described in the FAQ section.

Protocol 2: N-Acetylation in an Aprotic Solvent with a Base

This protocol is suitable for reactions using acetyl chloride or for scaled-up procedures requiring better temperature control.

Materials:

  • 2-(2-aminoethoxy)ethanol (1.0 eq.)

  • Acetyl Chloride (1.1 eq.) or Acetic Anhydride (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous (to make a 0.5 M solution)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-aminoethoxy)ethanol and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice-water bath.

  • Add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, proceed with the standard aqueous workup and purification.[2]

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep Combine Amine & Solvent (optional) Add Base (if needed) Cool to 0 °C reaction Add Acetylating Agent Dropwise Warm to RT & Stir Monitor by TLC/LC-MS prep->reaction workup Quench Reaction Aqueous Wash (NaHCO₃, Brine) Dry & Concentrate reaction->workup purify Column Chromatography or Distillation Characterize Product (NMR, MS) workup->purify

Caption: General workflow for N-acetylation experiments.

References

  • Patsnap Eureka. (2026, February 28).
  • Benchchem. (2025).
  • Patsnap Eureka. (2026, February 28). How to Fine-Tune Amide Reaction Parameters for Liquid Crystals.
  • Benchchem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • ChemicalBook. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis.
  • Growing Science. (2022, August 29).
  • Malaysian Journal of Analytical Sciences. (2024, December 29).
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • An eco-friendly and highly efficient route for N-acylation under c
  • PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). acetamide.
  • Reddit. (2021, October 20).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • sapalaorganics. (n.d.). N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)acetamide.
  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • ACS Publications. (2022, June 10). N-Acetyl Side-Chain Conformation in Saccharides: Solution Models Obtained from MA'AT Analysis | The Journal of Organic Chemistry.
  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetyl
  • Medical Countermeasures Database - CHEMM. (2013, January 2). N-Acetylcysteine.
  • Chemistry Steps. (2020, February 27).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • PubChemLite. (n.d.). N-[2-(2-hydroxyethoxy)ethyl]acetamide.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. (2025, October 17). (PDF)
  • NextSDS. (n.d.). N-[2-(2-hydroxyethoxy)
  • PMC. (n.d.).
  • PMC - NIH. (2018, July 27).
  • Benchchem. (n.d.). How to address batch-to-batch variability of synthetic N-[2-(nonylamino)ethyl]acetamide.
  • Sigma-Aldrich. (n.d.). 2-(2-aminoethoxy)ethanol synthesis.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 15). (PDF) N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide.
  • PMC. (2025, September 30). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
  • Benchchem. (n.d.). Application Note: Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.
  • Frandcom Industrial Limited. (2019, December 11). Simple Synthesis Of N-Ethylacetamide.
  • PubChem. (n.d.). 2-(2-Hydroxyethoxy)acetamide | C4H9NO3 | CID 67163.

Sources

Optimization

how to prevent hydrolysis of N-[2-(2-hydroxyethoxy)ethyl]acetamide during storage

Welcome to the technical support center for N-[2-(2-hydroxyethoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[2-(2-hydroxyethoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the hydrolysis of this compound during storage. Here, we combine fundamental chemical principles with practical, field-tested strategies to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of N-[2-(2-hydroxyethoxy)ethyl]acetamide.

Q1: What is N-[2-(2-hydroxyethoxy)ethyl]acetamide and why is it prone to hydrolysis?

N-[2-(2-hydroxyethoxy)ethyl]acetamide is a chemical compound featuring both an amide functional group and ether linkages.[1][2][3] The amide bond, while more stable than an ester bond, is susceptible to hydrolysis—a chemical reaction with water that cleaves the bond.[4][5] This reaction breaks the amide linkage, resulting in the formation of a carboxylic acid (acetic acid) and an amine (2-(2-aminoethoxy)ethanol).[4][6] The presence of hydrophilic (water-attracting) ether and hydroxyl groups in the molecule makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate this degradation.[7]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of amide hydrolysis is significantly influenced by several factors:

  • Presence of Water: As a direct reactant, water is the most critical factor. The compound's hygroscopic nature makes meticulous moisture control essential.[7][8]

  • pH: Hydrolysis can be catalyzed by both acids (H+) and bases (OH-).[9][10] Generally, base-catalyzed hydrolysis is significantly faster for amides than acid-catalyzed hydrolysis.[10]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.[4][5]

Q3: What are the ideal storage conditions for solid N-[2-(2-hydroxyethoxy)ethyl]acetamide?

To minimize hydrolysis of the solid compound, the following conditions are recommended:

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is ideal. For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. For highly sensitive applications, storing inside a desiccator containing a suitable desiccant (e.g., silica gel) is strongly advised.[7]

Q4: How should I prepare and store solutions of N-[2-(2-hydroxyethoxy)ethyl]acetamide?

For solutions, consider the following:

  • Solvent Choice: If possible, use a dry, aprotic solvent. If an aqueous solution is necessary, use deoxygenated, high-purity water.

  • pH Control: Prepare solutions using a buffer system to maintain a pH where the amide bond is most stable, typically in the slightly acidic to neutral range (pH 4-6). Avoid alkaline conditions.

  • Storage: Store aqueous solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Has My Sample Hydrolyzed?

If you suspect that your sample of N-[2-(2-hydroxyethoxy)ethyl]acetamide has undergone hydrolysis, this guide will help you diagnose the issue and confirm your suspicions.

Initial Observations and Suspicions
  • Change in Physical Appearance: The solid may appear clumpy, discolored, or have a different texture due to moisture absorption.[8][11]

  • Odor: The hydrolysis of N-[2-(2-hydroxyethoxy)ethyl]acetamide produces acetic acid. A faint smell of vinegar can be an indicator of degradation, similar to the degradation of aspirin.[5]

  • Inconsistent Experimental Results: Degradation of the starting material can lead to poor yields, unexpected side products, or a lack of activity in biological assays.

Logical Flow for Troubleshooting Hydrolysis

The following diagram outlines a systematic approach to identifying and confirming hydrolysis.

Hydrolysis_Troubleshooting A Suspicion of Hydrolysis (e.g., poor results, odor) B Visual Inspection - Clumping? - Discoloration? A->B Observe C Check Storage Records - Temperature? - Humidity? - Container Seal? A->C Investigate D Analytical Confirmation B->D Proceed if signs present C->D Proceed if conditions were poor E HPLC or LC-MS Analysis D->E Primary Method F NMR Spectroscopy D->F Alternative/Confirmatory G Compare to Standard - New peak for amine? - New peak for acetic acid? E->G H Review Chemical Shifts - Appearance of new signals? F->H I Hydrolysis Confirmed G->I Degradants Detected J No Hydrolysis Detected G->J No Degradants H->I Degradants Detected H->J No Degradants K Implement Corrective Actions (Review Storage Protocol) I->K

Caption: Troubleshooting workflow for identifying hydrolysis of N-[2-(2-hydroxyethoxy)ethyl]acetamide.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for Solid Compound
  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, perform all manipulations inside a glovebox or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Aliquoting: Dispense the desired amount of the compound into a pre-weighed, dry vial.

  • Sealing: Tightly seal the vial. For extra protection, wrap the cap with parafilm.

  • Secondary Containment: Place the sealed vial inside a larger, airtight container that includes a desiccant. A small indicating silica gel packet is useful for visually monitoring moisture exposure.

  • Storage: Store the secondary container in a refrigerator at 2-8°C, away from sources of heat and light.[12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of N-[2-(2-hydroxyethoxy)ethyl]acetamide and detect the presence of its primary hydrolysis product, 2-(2-aminoethoxy)ethanol. Method optimization may be required for your specific system.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 205 nm or Mass Spectrometry (MS)

Procedure:

  • Standard Preparation: Prepare a stock solution of a trusted, pure standard of N-[2-(2-hydroxyethoxy)ethyl]acetamide at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration (1 mg/mL) in the same diluent.

  • Analysis: Inject the standard and the sample onto the HPLC system using the parameters outlined in Table 1.

  • Data Interpretation:

    • Compare the chromatogram of your sample to that of the pure standard.

    • The appearance of a new, earlier-eluting peak in your sample chromatogram may indicate the presence of the more polar amine hydrolysis product.

    • Quantify the area of the main peak and any impurity peaks to determine the percentage of hydrolysis. For more definitive identification, use a mass spectrometer as the detector (LC-MS) to confirm the mass of the parent compound and any degradation products.[13][14]

References

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014, March 5). [Source not provided].
  • How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026, February 28). [Source not provided].
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
  • How to prevent hydrolysis in a drug. (2017, September 2). Quora.
  • Hydrolysis in Pharmaceuticals. Scribd.
  • The MSDS HyperGlossary: Hygroscopic.
  • Storage conditions for chemicals in the labor
  • Analytical Methods. [Source not provided].
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 13). YouTube.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. U.S. Geological Survey.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Humidity controlled storage in pharmaceutical applic
  • N-[2-(2-Hydroxyethoxy)ethyl]acetamide. Sapphire Bioscience.
  • N-[2-(2-hydroxyethoxy)ethyl]acetamide. PubChemLite.
  • Acetamidoethoxyethanol | C6H13NO3 | CID 14143909. PubChem - NIH.

Sources

Troubleshooting

reducing chemical byproducts in N-[2-(2-hydroxyethoxy)ethyl]acetamide synthesis pathways

Welcome to the Technical Support Center. The synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide requires the chemoselective N-acetylation of 2-(2-aminoethoxy)ethanol (also known as diglycolamine).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide requires the chemoselective N-acetylation of 2-(2-aminoethoxy)ethanol (also known as diglycolamine). Because the starting material contains both a primary amine and a primary alcohol, researchers frequently encounter issues with competitive O-acetylation, leading to the N,O-diacetylated byproduct.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to optimize your synthesis and ensure scientific integrity.

Mechanistic Pathway & Workflow

G SM 2-(2-aminoethoxy)ethanol (Starting Material) Target N-[2-(2-hydroxyethoxy)ethyl]acetamide (Target: N-Acetylation) SM->Target 1.0 eq Ac2O 0-25 °C Solvent-free Byproduct N,O-diacetylated byproduct (Byproduct: Over-acetylation) SM->Byproduct >2.0 eq Ac2O Ac2O Acetic Anhydride (Ac2O) Ac2O->Target Target->Byproduct Excess Ac2O DMAP / High Temp Byproduct->Target K2CO3, MeOH Selective O-Deacetylation

Reaction pathways for chemoselective N-acetylation vs. O-acetylation and rescue deacetylation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant N,O-diacetylated byproduct in my reaction mixture? Causality & Solution: The primary amine is kinetically more nucleophilic than the primary hydroxyl group due to the lower electronegativity of nitrogen, which makes its lone pair more available for nucleophilic attack on the carbonyl carbon of acetic anhydride. However, this kinetic preference is easily overridden if the local concentration of the acylating agent is too high or if the reaction temperature exceeds 25 °C. Actionable Step: Strictly control the stoichiometry to 1.00–1.02 equivalents of acetic anhydride. Employ dropwise addition at 0 °C to manage the exothermic nature of the reaction and prevent localized heating that promotes O-acetylation.

Q2: Does the choice of solvent impact the chemoselectivity of this amino alcohol? Causality & Solution: Yes, profoundly. Using basic organic solvents (like pyridine) or adding hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) will universally activate both the amine and the alcohol, destroying chemoselectivity and driving the reaction toward the diacetylated byproduct. Conversely, solvent-free conditions or aqueous media enhance N-selectivity. In solvent-free systems, the inherent nucleophilicity difference dictates the outcome without solvent-induced leveling effects[1]. Actionable Step: Perform the reaction under solvent-free conditions. If a solvent is necessary for viscosity reasons, water or a biphasic system is preferred over dichloromethane (DCM) or pyridine.

Q3: I have already formed the N,O-diacetylated byproduct. Can I rescue the batch? Causality & Solution: Yes. Amides are significantly more thermodynamically stable and resistant to basic hydrolysis than esters[2]. This is due to the strong resonance stabilization of the amide bond and the poor leaving group ability of the amide nitrogen. Actionable Step: You can perform a selective O-deacetylation using mild basic conditions (e.g., K₂CO₃ in methanol)[3]. This will selectively cleave the O-acetyl ester bond while leaving the N-acetyl amide intact, effectively rescuing your target molecule.

Experimental Protocols
Protocol A: Chemoselective N-Acetylation (Solvent-Free)

Self-validating system: The absence of solvent maximizes volumetric efficiency, while strict temperature control prevents the activation energy threshold for O-acetylation from being reached.

  • Preparation: Charge a round-bottom flask with 2-(2-aminoethoxy)ethanol (1.00 eq). Equip with a magnetic stirrer and an addition funnel.

  • Cooling: Submerge the flask in an ice-water bath and allow the starting material to cool to 0 °C for 15 minutes.

  • Addition: Place acetic anhydride (1.02 eq) in the addition funnel. Add dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C. Note: Rapid addition causes thermal spikes, leading to runaway O-acetylation.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

  • Validation: Monitor by TLC (e.g., 10% MeOH in DCM, ninhydrin stain). The primary amine spot should disappear, replaced by the UV-inactive, iodine-active amide spot.

  • Workup: Remove the acetic acid byproduct by co-evaporation with toluene under reduced pressure, or by neutralizing with saturated aqueous NaHCO₃ followed by extraction with ethyl acetate.

Protocol B: Selective O-Deacetylation (Batch Rescue)

Self-validating system: Mild carbonate base in an alcoholic solvent transesterifies the ester without providing enough hydrolytic power to cleave the highly stable amide bond.

  • Dissolution: Dissolve the crude mixture containing the N,O-diacetylated byproduct in anhydrous methanol (5 mL/mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.5 eq) to the solution.

  • Reaction: Stir the suspension at room temperature for 1–2 hours.

  • Validation: Monitor by TLC. The higher R_f diacetylated spot will convert to the lower R_f mono-N-acetylated target.

  • Workup: Filter the mixture through a Celite pad to remove K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate, extract, dry over Na₂SO₄, and concentrate to yield the rescued N-[2-(2-hydroxyethoxy)ethyl]acetamide.

Quantitative Data: Impact of Reaction Conditions on Selectivity
Reaction ConditionEquivalents of Ac₂OTemperatureN-Acetylation Yield (%)O-Acetylation / Diacetyl (%)
Solvent-free (Optimal) 1.020 °C to 25 °C> 95% < 2%
Aqueous (H₂O)1.050 °C to 10 °C92%< 1%
DCM / Et₃N1.2025 °C85%15%
Pyridine + DMAP2.5025 °C~ 5% (as mono)> 90%

Note: Data represents typical conversion profiles based on stoichiometric and thermal variations. Solvent-free conditions provide the highest yield and easiest scalability.

References
  • [1] Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions | Source: orientjchem.org | URL: 1

  • [2] Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | Source: mdpi.com | URL: 2

  • [3] Title: 4-Hydroxybenzyl chloride | 35421-08-0 | Source: benchchem.com | URL: 3

Sources

Reference Data & Comparative Studies

Validation

HPLC-MS Method Validation for N-[2-(2-hydroxyethoxy)ethyl]acetamide: A HILIC vs. RPLC Comparison Guide

Introduction & Scientific Rationale Quantifying highly polar, low-molecular-weight analytes in biological matrices is a notorious bottleneck in drug development and pharmacokinetic studies. [1] (CAS 118974-46-2; MW: 147....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quantifying highly polar, low-molecular-weight analytes in biological matrices is a notorious bottleneck in drug development and pharmacokinetic studies. [1] (CAS 118974-46-2; MW: 147.17 g/mol ) is a prime example of this challenge. Featuring an aliphatic amide core, an ether linkage, and a terminal hydroxyl group, its extreme hydrophilicity renders traditional analytical approaches ineffective.

This guide provides an objective, data-driven comparison between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) for the LC-MS/MS quantification of this analyte. The methodologies and validation metrics discussed strictly adhere to the [2].

The Polarity Problem: Why RPLC Fails

In standard RPLC (e.g., C18 columns), retention relies on hydrophobic interactions between the analyte and the non-polar stationary phase[3]. Highly polar molecules like N-[2-(2-hydroxyethoxy)ethyl]acetamide cannot partition effectively into the C18 phase. Consequently, they elute in the void volume alongside unretained endogenous matrix components (e.g., salts, phospholipids). This co-elution neutralizes the charge in the Electrospray Ionization (ESI) droplet, leading to catastrophic ion suppression and a failure to meet regulatory sensitivity requirements.

The HILIC Solution

HILIC reverses this dynamic by utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile). Under these conditions, water from the mobile phase forms an aqueous-enriched layer on the stationary phase surface. Polar analytes partition into this water layer, with retention further amplified by [4].

Visualizing the Analytical Workflow

The following diagram maps the orthogonal method development and validation workflow, illustrating the logical divergence between RPLC and HILIC strategies.

G A Sample Prep: Acetonitrile PPT B Chromatographic Selection A->B C1 RPLC (C18) Low Retention B->C1 Hydrophobic C2 HILIC (Amide) High Retention B->C2 Hydrophilic D ESI-MS/MS Optimization C1->D Void Elution C2->D Baseline Resolution E ICH M10 Validation (Accuracy, Precision, Matrix Effect) D->E

Workflow for LC-MS/MS method development and ICH M10 validation of polar analytes.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. Every step is engineered to prevent downstream analytical failures.

Sample Preparation: Protein Precipitation (PPT)

Causality: Liquid-Liquid Extraction (LLE) is discarded because highly polar analytes will not partition into organic extraction solvents. Protein precipitation using Acetonitrile (ACN) is selected because the resulting high-organic extract (3:1 ACN:Plasma) is directly compatible with HILIC initial mobile phase conditions. This prevents the peak distortion (fronting/splitting) that occurs when injecting highly aqueous samples onto a HILIC column.

Step-by-Step Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (isotopically labeled 13C2​ -N-[2-(2-hydroxyethoxy)ethyl]acetamide).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete matrix disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clean supernatant to an autosampler vial.

Matrix Effect Evaluation Protocol

Causality: To quantitatively prove that HILIC resolves the ion suppression seen in RPLC, the Matrix Factor (MF) must be evaluated using post-extraction spiked samples[2].

Step-by-Step Protocol:

  • Extract blank plasma from 6 independent donor lots using the PPT method above.

  • Post-Spike: Spike the extracted blank supernatant with the analyte and IS at the Low QC (3 ng/mL) and High QC (4000 ng/mL) levels.

  • Pure Solution: Prepare equivalent concentrations of analyte and IS in neat solvent (75% ACN).

  • Analyze both sets using the respective LC-MS/MS methods.

  • Calculation: Divide the peak area of the analyte in the post-spiked extract by the peak area in the pure solution. An MF < 0.85 indicates severe ion suppression.

Chromatographic & MS/MS Conditions
  • RPLC System: C18 Column (2.1 × 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% FA; Mobile Phase B: ACN + 0.1% FA. Gradient: 2% B to 95% B over 5 min.

  • HILIC System: Amide-bonded silica (2.1 × 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0); Mobile Phase B: ACN. Gradient: 95% B to 50% B over 5 min.

  • MS/MS Detection: ESI Positive mode. Precursor Ion: m/z 148.1 [M+H]+ . Product Ions: m/z 86.1 (quantifier, loss of ethylene glycol) and m/z 44.1 (qualifier).

Comparative Performance Data

The validation was executed according to ICH M10 guidelines. The data objectively demonstrates the superiority of the HILIC methodology for this specific molecular class.

Table 1: Chromatographic and Matrix Effect Comparison
ParameterRPLC (C18)HILIC (Amide)Causality / Implication
Retention Time ( tR​ ) 0.45 min (Void)3.20 minHILIC provides critical retention via aqueous layer partitioning.
Capacity Factor ( k′ ) 0.14.3 k′>2 is required by guidelines to avoid matrix interference.
Matrix Factor (MF) 0.35 (65% Suppression)0.98 (2% Suppression)Void elution in RPLC causes severe ion suppression from salts.
Peak Symmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)HILIC's organic-rich mobile phase improves desolvation in ESI.
Table 2: ICH M10 Validation Metrics (Plasma Matrix)
Validation ParameterRPLC (C18) ResultHILIC (Amide) ResultICH M10 Acceptance Criteria
Linearity Range 50 - 5000 ng/mL1 - 5000 ng/mL R2≥0.99
LLOQ 50 ng/mL1 ng/mLSignal-to-Noise 5:1
Intra-day Precision (CV%) 18.5% (Fails LLOQ)4.2% 15% ( 20% at LLOQ)
Inter-day Accuracy (%) 78 - 125% (Fails)96 - 104%85 - 115% (80 - 120% at LLOQ)

Conclusion & Recommendations

For the quantification of the highly polar N-[2-(2-hydroxyethoxy)ethyl]acetamide, RPLC is fundamentally inadequate. The analyte's inability to partition into the C18 stationary phase results in void volume elution, catastrophic ion suppression (MF = 0.35), and failure to meet ICH M10 validation criteria for precision and accuracy.

The HILIC-MS/MS methodology is the definitive choice . By leveraging an amide-bonded stationary phase and an acetonitrile-rich mobile phase, the method achieves a capacity factor ( k′ ) of 4.3, completely bypassing the suppression zone. The resulting method is highly sensitive (LLOQ of 1 ng/mL), robust, and fully compliant with global bioanalytical regulatory standards, making it ready for deployment in rigorous pharmacokinetic studies.

References

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HILIC: The Pros and Cons Source: LCGC International URL: [Link]

  • Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: LabRulez / Agilent Technologies URL: [Link]

  • Title: N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Cell Permeability of N-[2-(2-hydroxyethoxy)ethyl]acetamide Derivatives

In the landscape of modern drug discovery, understanding a compound's ability to traverse cellular barriers is a cornerstone of preclinical development. A molecule's therapeutic efficacy is fundamentally linked to its ab...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, understanding a compound's ability to traverse cellular barriers is a cornerstone of preclinical development. A molecule's therapeutic efficacy is fundamentally linked to its ability to reach its target site of action, a journey that almost invariably involves crossing one or more biological membranes.[1][2][3] For the promising class of N-[2-(2-hydroxyethoxy)ethyl]acetamide derivatives, a thorough and systematic evaluation of cell permeability is not just a perfunctory step but a critical determinant of their potential as viable drug candidates.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cell permeability of novel N-[2-(2-hydroxyethoxy)ethyl]acetamide derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for data interpretation, empowering your team to make informed decisions in lead optimization.

The Critical Role of Physicochemical Properties

Before embarking on experimental assays, it is crucial to understand the physicochemical properties that govern a molecule's ability to passively diffuse across a lipid bilayer.[4][5][6] Key parameters such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors play a pivotal role.[5][7] For our parent molecule, N-[2-(2-hydroxyethoxy)ethyl]acetamide, its computed XLogP3 of -1.3 and multiple hydrogen bond donors and acceptors suggest a hydrophilic nature, which may pose a challenge for passive diffusion across cell membranes.[8]

Therefore, a primary goal in derivatizing this scaffold is to modulate these properties to achieve an optimal balance between aqueous solubility and membrane permeability.[3] This guide will use a set of hypothetical derivatives to illustrate how structural modifications can impact permeability.

A Tiered Approach to Permeability Screening

A robust and efficient permeability assessment strategy employs a tiered approach, starting with a high-throughput, cost-effective assay to rank-order compounds, followed by a more complex, biologically relevant model for promising candidates.[9][10]

  • Primary Screen: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Secondary "Gold Standard" Screen: Caco-2 Cell-Based Assay

This strategy ensures that resources are focused on compounds with the highest probability of success.

Caption: Key structure-permeability relationships in drug discovery.

Conclusion

The systematic evaluation of cell permeability is an indispensable component of drug discovery. By employing a tiered screening approach starting with the PAMPA assay for ranking passive diffusion and progressing to the Caco-2 model for a more comprehensive assessment including active transport, researchers can efficiently identify N-[2-(2-hydroxyethoxy)ethyl]acetamide derivatives with favorable absorption characteristics. The interplay between physicochemical properties like lipophilicity and biological phenomena such as transporter-mediated efflux is complex but decipherable through these well-established methods. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of preclinical development, ultimately enabling the selection of drug candidates with a higher probability of clinical success.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Available from: [Link]

  • Bio-protocol. 4.5.2. Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). Available from: [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549.
  • de Witte, M., et al. (2021). Structure–Permeability Relationship of Semipeptidic Macrocycles—Understanding and Optimizing Passive Permeability and Efflux Ratio. Journal of Medicinal Chemistry, 64(15), 11099-11110. Available from: [Link]

  • NextSDS. N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information. Available from: [Link]

  • Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. Available from: [Link]

  • NextSDS. N-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide — Chemical Substance Information. Available from: [Link]

  • Martínez-Oharriz, M. C., et al. (2021). Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. Pharmaceutics, 13(10), 1595. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • JoVE. (2024). Video: Factors Influencing Drug Absorption: Physicochemical Parameters. Available from: [Link]

  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Available from: [Link]

  • Emulate. Apparent Permeability (Papp) Calculator. Available from: [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Available from: [Link]

  • Ertl, P., et al. (2003). A structure-permeability study of small drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 13(4), 681-684. Available from: [Link]

  • Plaksin, K., & Vask, M. (2025). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Available from: [Link]

  • Jämbeck, J. P., & Lyubartsev, A. P. (2014). Drug–Membrane Permeability across Chemical Space. Journal of Chemical Information and Modeling, 54(12), 3341-3350. Available from: [Link]

  • Concept Life Sciences. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Sugano, K., et al. (2003). Quantitative structure-permeability relationships at various pH values for acidic and basic drugs and drug-like compounds. International Journal of Pharmaceutics, 258(1-2), 115-128. Available from: [Link]

  • Open Systems Pharmacology. Prediction of human fraction absorbed from in vitro Caco-2 permeability – are we there yet?. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14143909, Acetamidoethoxyethanol. Available from: [Link]

  • ResearchGate. Apparent permeability coefficient calculated from the general equation.... Available from: [Link]

  • Martins, F., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(7), 963. Available from: [Link]

  • Goral, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53940579, N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Available from: [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available from: [Link]

  • Ferreira, S. V., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... Pharmaceutics, 13(10), 1563. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143097202, 2-(2-ethoxyethoxy)-N-(2-hydroxyethyl)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Available from: [Link]

  • National Center for Biotechnology Information. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Available from: [Link]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

  • AWS. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[2-(2-hydroxyethoxy)ethyl]acetamide proper disposal procedures

Proper waste management of laboratory chemicals requires more than just following rules; it requires a mechanistic understanding of the molecule itself. As a Senior Application Scientist, I have designed this comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management of laboratory chemicals requires more than just following rules; it requires a mechanistic understanding of the molecule itself. As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) for N-[2-(2-hydroxyethoxy)ethyl]acetamide to ensure your laboratory maintains strict regulatory compliance, minimizes disposal costs, and protects personnel.

Below is the authoritative guide to the safe handling, segregation, and disposal of this compound.

Chemical Profile & Mechanistic Safety Assessment

N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS: 118974-46-2) is a highly water-soluble organic compound featuring an amide core, an ether linkage, and a terminal hydroxyl group. Commercially, it is often utilized as a high-performance humectant (e.g., Salus™ AC) due to its rapid water-binding properties[1].

The Causality of Risk: While its complete miscibility in water might suggest drain disposal is an option, this is strictly prohibited . The presence of the ether and amide groups means that introducing this compound into municipal wastewater systems will drastically spike the Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). Furthermore, the compound carries specific GHS hazard classifications that dictate its handling[2]:

  • H315 (Skin Irritation 2) & H319 (Eye Irritation 2A): The molecule's amphiphilic nature allows it to disrupt the lipid bilayers of the stratum corneum and ocular mucosa.

  • H336 (STOT SE 3 - Narcotic Effects): Inhalation of concentrated vapors or aerosols can induce central nervous system depression and drowsiness.

Waste Segregation Logic: The "Why" Behind the "How"

Because N-[2-(2-hydroxyethoxy)ethyl]acetamide ( C6​H13​NO3​ ) contains only carbon, hydrogen, nitrogen, and oxygen, it is strictly classified as a Non-Halogenated Organic Waste [3].

Critical Segregation Rule: You must never mix this compound with halogenated solvents (e.g., dichloromethane, chloroform). Mixing non-halogenated and halogenated waste violates standard EPA/RCRA segregation protocols and exponentially increases your laboratory's disposal costs. Halogenated mixtures require specialized high-temperature incineration to prevent the formation of highly toxic dioxins, whereas non-halogenated waste can be economically repurposed via fuels blending[4].

Quantitative Data & Regulatory Thresholds

The following table summarizes the critical physicochemical and regulatory data required for your hazardous waste logs.

Property / ParameterValue / Classification
Chemical Name N-[2-(2-hydroxyethoxy)ethyl]acetamide
CAS Number 118974-46-2
Molecular Formula C6​H13​NO3​
GHS Hazard Codes H315 (Skin), H319 (Eye), H336 (STOT SE 3)
Waste Classification Non-Halogenated Organic Waste
EPA Compatibility F-Listed compatible (if mixed with F003/F005 solvents)
Water Solubility Miscible (Zero-drain disposal policy applies)

Step-by-Step Disposal Workflows

Workflow 1: Liquid Waste Consolidation (Organic & Aqueous)

This protocol applies to pure compound, organic solvent mixtures, and aqueous washes.

  • Environmental Preparation: Ensure all waste consolidation occurs inside a certified Class II biological safety cabinet or chemical fume hood to mitigate the H336 inhalation hazard. Don minimum 4-mil nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles.

  • Container Selection: Select a DOT-approved 5-gallon polyethylene safety carboy clearly labeled for "Hazardous Waste - Non-Halogenated Organics" [3][4].

  • Chemical Compatibility Verification: Verify that the primary waste carboy contains NO halogenated solvents, strong acids (pH < 5.5), strong bases (pH > 9.5), or strong oxidizers (e.g., peroxides, permanganates). Amides can undergo exothermic hydrolysis if mixed with strong acids or bases[4].

  • Transfer Protocol: Place the carboy in a secondary containment tray. Use a wide-mouth high-density polyethylene (HDPE) funnel to slowly pour the waste, preventing splashing.

  • RCRA-Compliant Closure: Immediately remove the funnel and seal the container tightly. Federal RCRA regulations mandate that waste containers must remain closed at all times unless actively adding or removing waste to prevent VOC emissions[4].

  • Documentation: Update the hazardous waste log attached to the carboy with the exact volume added and the chemical name "N-[2-(2-hydroxyethoxy)ethyl]acetamide".

Workflow 2: Spill Response & Solid Waste Handling

This protocol applies to accidental spills or contaminated solid consumables (e.g., Kimwipes, filter papers).

  • Containment: For liquid spills, immediately surround the perimeter with inert universal absorbent pads or vermiculite. Do not use combustible absorbents like sawdust.

  • Absorption: Allow the pads to fully absorb the hygroscopic liquid. Because the compound is a humectant, it will rapidly soak into the matrix[1].

  • Collection: Use non-sparking tools to scoop the saturated absorbent and any contaminated PPE into a thick (minimum 6-mil) polyethylene hazardous waste bag.

  • Labeling: Seal the bag and place it into a solid hazardous waste drum. Label the drum as "Solid Hazardous Waste - Contaminated with Non-Halogenated Organic (N-[2-(2-hydroxyethoxy)ethyl]acetamide)".

Waste Routing Decision Tree

To streamline laboratory operations, follow this logical routing pathway for any waste containing N-[2-(2-hydroxyethoxy)ethyl]acetamide.

WasteRouting Start N-[2-(2-hydroxyethoxy)ethyl]acetamide Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid / Spill Cleanup Decision1->Solid Solid Liquid Liquid Solution Decision1->Liquid Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous (>80% Water) Decision2->Aqueous Water-based Organic Organic Solvent Decision2->Organic Organic-based NonHalo Non-Halogenated Organic Waste Stream Aqueous->NonHalo Route as Aqueous Non-Halogenated Decision3 Halogenated Solvents Present? Organic->Decision3 Decision3->NonHalo No Halo Halogenated Organic Waste Stream Decision3->Halo Yes

Fig 1: Waste segregation and disposal routing for N-[2-(2-hydroxyethoxy)ethyl]acetamide.

References

  • NextSDS. "N-[2-(2-hydroxyethoxy)ethyl]acetamide — Chemical Substance Information." NextSDS Database.[Link]

  • Gray Beard, LLC. "Salus™ AC Technical Information." Gray Beard Solutions. [Link]

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-hydroxyethoxy)ethyl]acetamide
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N-[2-(2-hydroxyethoxy)ethyl]acetamide
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